In-Depth Technical Guide: 2-(Methylamino)butanamide Hydrochloride in Pharmaceutical Synthesis
Executive Summary 2-(Methylamino)butanamide hydrochloride is a highly polar, low-molecular-weight chiral amine derivative. In the realm of pharmaceutical development, it is primarily recognized not as an active pharmaceu...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-(Methylamino)butanamide hydrochloride is a highly polar, low-molecular-weight chiral amine derivative. In the realm of pharmaceutical development, it is primarily recognized not as an active pharmaceutical ingredient (API), but as a critical process-related impurity encountered during the synthesis of pyrrolidone-based antiepileptic drugs, most notably Levetiracetam and Brivaracetam[1][2]. Understanding its basic physicochemical properties, its mechanistic behavior during acylation reactions, and the analytical strategies required for its detection is paramount for process chemists and quality control scientists aiming to ensure API purity and patient safety[3][4].
Fundamental Physicochemical Properties
The following table summarizes the core quantitative and chemical properties of the impurity compared to the target intermediate, highlighting the structural divergence that impacts downstream chemistry[1][5].
Property
(S)-2-Aminobutanamide HCl (Target Intermediate)
2-(Methylamino)butanamide HCl (Impurity)
CAS Number
89603-48-5
1420659-67-1 (Free base: 1315051-69-4)
Molecular Formula
C4H11ClN2O
C5H13ClN2O
Molecular Weight
138.60 g/mol
152.62 g/mol
Amine Classification
Primary Alpha-Amine
Secondary Alpha-Amine
Cyclization Potential
High (Forms Pyrrolidone Ring)
Blocked (Forms Open-Chain Adduct)
Chromatographic Behavior
Extremely Polar (Requires HILIC)
Highly Polar (Requires HILIC)
Mechanistic Causality: The Fate of the N-Methyl Impurity
To understand the severe impact of 2-(Methylamino)butanamide on drug manufacturing, one must first examine the standard synthesis of Levetiracetam. The API is synthesized via the condensation of (S)-2-aminobutanamide hydrochloride with 4-chlorobutyryl chloride, yielding an open-chain intermediate: (S)-N-[1-(aminocarbonyl)propyl]-4-chlorobutanamide[3][6]. Subsequent addition of a strong base (e.g., potassium hydroxide or potassium carbonate) deprotonates the newly formed secondary amide, triggering an intramolecular nucleophilic substitution (SN2) that displaces the terminal chloride to form the 5-membered pyrrolidone ring[3][6].
The Causality of the Impurity Blockade:
When 2-(Methylamino)butanamide is present as an upstream impurity, its secondary alpha-amine reacts with 4-chlorobutyryl chloride to form a tertiary amide. Because tertiary amides lack an N-H proton, the critical base-catalyzed deprotonation step cannot occur. Consequently, the intramolecular cyclization is chemically and electronically blocked. Instead of forming a stable pyrrolidone ring, the reaction stalls, leading to the accumulation of N-methylated open-chain alkyl chlorides. These reactive alkyl chlorides act as chain-terminators and pose a significant risk as Potential Genotoxic Impurities (PGIs), necessitating strict control of 2-(Methylamino)butanamide in the supply chain[4][7].
Fig 1. Divergent synthetic pathway demonstrating the cyclization blockade caused by the impurity.
Analytical Workflows: Detection and Quantification
Due to its high polarity, low molecular weight, and lack of a strong UV chromophore (possessing only an amide bond), traditional Reversed-Phase HPLC (RP-HPLC) fails to adequately retain 2-(Methylamino)butanamide. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Tandem Mass Spectrometry (MS/MS) is the analytical gold standard for its quantification[4].
Protocol: HILIC-MS/MS Quantification of 2-(Methylamino)butanamide
Expertise & Causality: HILIC is chosen because it utilizes a highly organic mobile phase that forces polar analytes to partition into an aqueous-enriched layer on the stationary phase, providing the necessary retention for small amines that would otherwise elute in the void volume of a C18 column.
Step 1: Sample Preparation
Accurately weigh 50 mg of the Levetiracetam API or intermediate.
Dissolve in 10 mL of Diluent (Acetonitrile:Water, 90:10 v/v). Causality: A high organic diluent is mandatory to prevent peak distortion (solvent effects) upon injection into the HILIC system.
Vortex for 2 minutes and sonicate for 5 minutes. Filter through a 0.22 µm PTFE syringe filter.
Step 2: Chromatographic Separation (HILIC)
Column: Waters XBridge BEH HILIC (150 mm × 4.6 mm, 3.5 µm).
Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade water (adjusted to pH 3.0 with formic acid).
Mobile Phase B: 100% Acetonitrile.
Gradient Program: Isocratic hold at 85% B for 2 minutes, linear gradient to 60% B over 8 minutes, hold for 3 minutes, return to 85% B.
Flow Rate: 0.6 mL/min at 35°C.
Step 3: MS/MS Detection Parameters
Ionization Source: Electrospray Ionization (ESI) in Positive mode.
Transitions (MRM): Monitor m/z 117.1 [M+H]+ -> m/z 72.1 (quantifier) and m/z 55.1 (qualifier) for the free base of the impurity.
Step 4: System Suitability & Self-Validation
Inject a resolution mixture containing both (S)-2-aminobutanamide and 2-(Methylamino)butanamide.
Self-Validating Principle: The critical pair resolution (Rs) must be ≥ 2.0, and the tailing factor for the impurity peak must be ≤ 1.5. If these criteria are met, the system actively validates its own resolving power against matrix interference, ensuring that any reported absence of the impurity is due to true chemical purity rather than chromatographic co-elution or ion suppression.
Fig 2. Self-validating HILIC-MS/MS analytical workflow for impurity quantification.
References
Simson Pharma Limited. "2-(Methylamino)butanamide hydrochloride | CAS No- 1420659-67-1".
Pharmaffiliates. "CAS No : 1315051-69-4 | Product Name : (S)-2-(Methylamino)butanamide". 1
A Guide to the Characterization of Novel Chemical Entities: A Methodological Approach for CAS 2682097-15-8
Introduction: In the landscape of chemical research and drug development, CAS (Chemical Abstracts Service) numbers are unique identifiers for chemical substances. While many CAS numbers are linked to well-characterized c...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: In the landscape of chemical research and drug development, CAS (Chemical Abstracts Service) numbers are unique identifiers for chemical substances. While many CAS numbers are linked to well-characterized compounds with extensive literature, others, such as CAS 2682097-15-8, remain enigmatic, with no publicly available data on their chemical structure, properties, or biological activity. This guide is intended for researchers, scientists, and drug development professionals who encounter such novel or uncharacterized chemical entities. Instead of a profile on a specific, undocumented molecule, this document provides a comprehensive, experience-driven framework for the systematic characterization of a new chemical substance, using the placeholder "CAS 2682097-15-8" as a case study for our methodology.
Part 1: Foundational Physicochemical Profiling
The initial step in evaluating any new chemical entity is to determine its fundamental physicochemical properties. These parameters are critical as they influence a compound's behavior in biological systems, its formulation potential, and its suitability for further development.[1] A comprehensive analysis at this stage can prevent costly failures later in the drug discovery pipeline.
Our approach is to conduct a tiered set of experiments, starting with the most basic and progressing to more complex assessments.
Table 1: Key Physicochemical Parameters and Analytical Methods
Property
Analytical Method(s)
Rationale and Importance
Identity and Purity
HPLC-UV, LC-MS, UPLC
Confirms the presence of a single entity and quantifies its purity, which is essential for accurate interpretation of all subsequent data.
Solubility
Kinetic and Thermodynamic Solubility Assays (e.g., HPLC-UV)
Determines the concentration at which the compound dissolves in various aqueous and organic solvents. Poor solubility can be a major hurdle for in vivo studies.
Lipophilicity (LogP/LogD)
Shake-flask method, HPLC, or in silico prediction
Measures the compound's distribution between an oily (octanol) and an aqueous phase. This is a key predictor of membrane permeability and metabolic stability.
Determines the ionization state of the compound at different pH values, which significantly impacts its solubility, absorption, and target engagement.
Melting Point
Differential Scanning Calorimetry (DSC), Melting point apparatus
Indicates the compound's solid-state stability and purity.
Stability
HPLC-UV analysis of samples incubated under various conditions (pH, temperature, light)
Assesses the compound's degradation profile, which is crucial for determining storage conditions and shelf-life.
Part 2: Elucidation of Chemical Structure
With foundational properties established, the next critical phase is the unambiguous determination of the chemical structure. This is a multi-faceted process that relies on the synergistic interpretation of data from several spectroscopic techniques.
Workflow for Structural Determination
The following workflow illustrates a typical path for elucidating the structure of an unknown small molecule.
Caption: Workflow for structural elucidation of a novel compound.
Mass Spectrometry (MS): This is often the first step, providing the molecular weight of the compound and, with high-resolution MS, its elemental composition. This allows for the generation of a molecular formula.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
1D NMR (¹H and ¹³C): Provides information about the chemical environment of hydrogen and carbon atoms, respectively. The integration of ¹H signals indicates the relative number of protons, while chemical shifts suggest the types of functional groups nearby.
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the molecular puzzle. COSY identifies protons that are coupled (usually on adjacent carbons), HSQC correlates protons to the carbons they are directly attached to, and HMBC reveals longer-range correlations between protons and carbons, allowing for the connection of molecular fragments.
Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is used to identify the presence of specific functional groups (e.g., C=O, O-H, N-H) based on their characteristic vibrational frequencies.
Single Crystal X-ray Crystallography: When a suitable crystal can be grown, this method provides an unambiguous three-dimensional structure of the molecule, including its absolute stereochemistry.
Part 3: Biological Activity and Target Identification
Once the structure of "CAS 2682097-15-8" is confirmed, the investigation moves to its biological effects. A tiered screening approach is employed to efficiently identify potential therapeutic applications and liabilities.
Initial Biological Screening Cascade
Caption: A tiered approach for initial biological screening.
In Silico Profiling: Before committing to wet lab experiments, computational models can predict potential biological targets and assess absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties based on the compound's structure. This helps in prioritizing and designing subsequent experiments.
Cytotoxicity Assays: An early and critical step is to determine the compound's general toxicity to cells. This is typically done using a panel of cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) and assays that measure cell viability.
Phenotypic Screening: In this approach, the compound is tested in a disease-relevant cellular model to see if it produces a desired change (the "phenotype"), without a preconceived notion of the target. For example, a compound could be tested for its ability to kill cancer cells or reduce inflammation in an immune cell assay.
Target-Based Screening: If in silico analysis or other information suggests a likely protein target, a specific assay can be developed to measure the compound's effect on that target directly. This could be an enzyme inhibition assay or a binding assay.
Part 4: Synthesis and Scalability
A reproducible and scalable synthetic route is paramount for the continued development of any promising compound.
Route Scouting: The initial synthesis used to produce the first batches of "CAS 2682097-15-8" may not be suitable for producing larger quantities. Process chemists will explore various synthetic strategies to identify the most efficient, cost-effective, and environmentally friendly route.
Process Optimization: Once a promising route is identified, each step is optimized to maximize yield and purity while minimizing reaction times and the use of hazardous reagents.
Scale-Up: The optimized process is then scaled up to produce the gram-to-kilogram quantities of the compound needed for advanced preclinical and clinical studies.
Conclusion
While the specific identity of CAS 2682097-15-8 remains in the realm of the unknown within public databases, the methodology for its characterization is well-established. The journey from an unknown substance to a well-defined chemical entity with a known biological profile is a systematic process rooted in the principles of analytical chemistry, spectroscopy, and biology. This guide provides a robust framework for any researcher faced with a novel compound, ensuring that the investigation is thorough, logical, and aligned with the rigorous demands of modern scientific research and drug development.
References
Safety Data Sheet. (2020, August 31). Information on a mixture containing Naphtha (petroleum)
Fisher Scientific. (2025, December 24). Safety Data Sheet for pyrazolo[1,5-a]pyridine-7-carbaldehyde.
Sigma-Aldrich. (n.d.).
StonCor Middle East L.L.C. (2025, December 11).
Sigma-Aldrich. (2025, November 6).
Thermo Fisher Scientific. (2025, September 16). Safety Data Sheet for Nickel(II)
NIST. (2026). NIST Chemistry WebBook, SRD 69.
Nakamura, I., et al. (2019). ASP2397 Is a Novel Natural Compound That Exhibits Rapid and Potent Fungicidal Activity against Aspergillus Species through a Specific Transporter. Antimicrobial Agents and Chemotherapy, 63(10), e02689-18. [Link]
Fry, D. W., et al. (1986). Biological and biochemical activities of the novel antitumor antibiotic PD 114759 and related derivatives. Investigational New Drugs, 4(1), 3-10. [Link]
Axon Medchem. (2020, February 12). Certificate of Analysis for Axon 2097 (CGP 77675).
Reactome. (n.d.). CS acetylates OA to citrate. [Link]
Porter, R. W., et al. (1973). Mechanism of the reaction catalyzed by the catalytic subunit of aspartate transcarbamylase. Kinetic studies with acetyl phosphate as substrate. Biochemistry, 12(23), 4727-32. [Link]
Gimeno, A., et al. (2024). Assessing the performance of quantum-mechanical descriptors in physicochemical and biological property prediction. Digital Discovery, 3(1), 133-146. [Link]
CAS Common Chemistry. (n.d.). 1-Pentadecanaminium, 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,15,15,15-tetracosafluoro-2-hydroxy-N,N-bis(2-hydroxyethyl)-N-methyl-14-(trifluoromethyl)-, iodide (1:1). [Link]
Muñoz-García, J. C., et al. (2024). Recently Reported Biological Activities and Action Targets of Pt(II)- and Cu(II)-Based Complexes. Molecules, 29(5), 1066. [Link]
The Pharmacological Versatility of 2-(Methylamino)butanamide HCl: From Neuromodulation to Targeted Tri-Complex Inhibition
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper Executive Summary Historically viewed as a chiral building block or a structurally...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Document Type: In-Depth Technical Guide & Whitepaper
Executive Summary
Historically viewed as a chiral building block or a structurally related metabolite of the racetam class of antiepileptics, 2-(Methylamino)butanamide HCl (CAS: 1420659-67-1) has emerged as a highly privileged pharmacophore in modern drug discovery,[1]. Its unique aliphatic amino acid derivative structure provides a delicate balance of hydrophobicity, hydrogen-bonding capacity, and stereospecificity.
As a Senior Application Scientist, I have structured this technical guide to deconstruct the dual utility of this molecule. We will explore its intrinsic potential as a neuromodulator targeting the Synaptic Vesicle Protein 2A (SV2A)[2], and its cutting-edge application as a critical vectoring moiety in the design of neomorphic molecular glues—specifically, tri-complex inhibitors targeting the "undruggable" active state of KRAS[3].
The biological activity of 2-(Methylamino)butanamide is heavily dictated by its physicochemical properties. The core butanamide chain mimics endogenous alpha-aminobutyric acid, allowing it to interface with conserved amino acid binding pockets. Meanwhile, the secondary methylamino group provides a flexible vector for synthetic expansion (e.g., macrocyclization) while retaining basicity for salt-bridge formation.
High ligand efficiency; ideal for fragment-based drug design (FBDD).
cLogP
~0.1
Excellent aqueous solubility; highly favorable for central nervous system (CNS) penetration.
Topological Polar Surface Area
~55.1 Ų
Optimal for blood-brain barrier (BBB) crossing (well below the < 90 Ų threshold).
H-Bond Donors / Acceptors
3 / 2
Facilitates robust interaction networks with target protein residues (e.g., SV2A lumenal domain).
Stereochemistry
(S)-enantiomer
Critical for stereospecific target engagement; the (R)-enantiomer typically exhibits >100-fold drop in affinity[1].
Neuromodulation via SV2A Engagement
The (S)-enantiomer of 2-(Methylamino)butanamide shares a direct structural lineage with Levetiracetam and Brivaracetam , established antiseizure medications[4]. These compounds exert their effects by binding to SV2A, a 12-transmembrane domain protein critical for neurotransmitter vesicle exocytosis ()[2].
The butanamide moiety is the essential pharmacophore that inserts into the hydrophobic lumenal pocket of SV2A. Unlike the rigid pyrrolidone ring of levetiracetam, the acyclic methylamino group of 2-(Methylamino)butanamide offers rotational freedom, potentially allowing it to act as an allosteric modulator or a highly adaptable fragment for novel SV2A ligand development[5].
Fig 1: Mechanistic pathway of SV2A modulation by butanamide derivatives.
Protocol 1: SV2A Radioligand Displacement Assay
To validate the binding affinity of butanamide derivatives to SV2A, a self-validating radioligand displacement system is required.
Step 1: Membrane Preparation: Isolate synaptic vesicles from rat cerebral cortex using sucrose density gradient centrifugation.
Causality: SV2A is an integral membrane protein. Solubilizing it with harsh detergents often collapses the binding pocket. Maintaining the native lipid bilayer ensures the protein remains in its physiologically relevant, active conformation.
Step 2: Radioligand Incubation: Incubate 50 µg of membrane protein with 2 nM [³H]-ucb 30889 (a high-affinity SV2A radioligand) and varying concentrations of the butanamide derivative (10⁻⁹ to 10⁻³ M) in 50 mM Tris-HCl buffer (pH 7.4).
Causality: Competitive displacement of the tritiated ligand allows for the precise calculation of the inhibition constant (
Ki
) using the Cheng-Prusoff equation.
Step 3: Non-Specific Binding (NSB) Control: Run parallel wells containing 1 mM unlabeled Levetiracetam.
Causality: This saturates all specific SV2A sites. Any residual radioactivity measured in these wells represents non-specific lipid partitioning, which must be subtracted to calculate specific binding.
Step 4: Filtration & Detection: Terminate the reaction via rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.1% PEI to reduce non-specific binding). Wash thrice with ice-cold buffer and quantify via liquid scintillation counting.
Neomorphic Scaffolding in Tri-Complex Molecular Glues
Beyond neuropharmacology, the 2-(Methylamino)butanamide scaffold has recently driven breakthroughs in oncology. Mutant KRAS (e.g., KRAS
G12C
, KRAS
G12D
) was long considered "undruggable" due to its smooth surface and picomolar affinity for GTP[3].
Recent innovations utilize a "molecular glue" approach to target the active, GTP-bound state of KRAS (RAS-ON). These inhibitors recruit the abundant intracellular chaperone Cyclophilin A (CYPA) to form a neomorphic interface that selectively binds and inhibits KRAS(ON) ()[3],[6]. In these complex macrocyclic inhibitors (such as RMC-7977 and RMC-6291), butanamide derivatives serve as critical linker moieties. The secondary amine acts as a synthetic attachment point, while the aliphatic chain stabilizes the hydrophobic protein-protein interface between CYPA and KRAS[3],[7].
Fig 2: Stepwise formation and detection of the CYPA-Drug-KRAS(ON) tri-complex.
Protocol 2: TR-FRET Tri-Complex Formation Assay
To quantify the ability of a butanamide-derived molecular glue to induce the CYPA:Drug:KRAS ternary complex, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard.
Step 1: Protein Priming: Incubate recombinant His-tagged KRAS
G12C
with an excess of GMPPNP (a non-hydrolyzable GTP analog) and EDTA, followed by MgCl₂ stabilization.
Causality: Native GTP hydrolyzes rapidly. GMPPNP permanently locks KRAS in the active "ON" conformation required for tri-complex formation, preventing assay drift.
Step 2: Reagent Assembly: In a 384-well low-volume plate, combine GST-tagged CYPA (50 nM), GMPPNP-loaded His-KRAS (50 nM), Terbium (Tb)-labeled anti-GST antibody (donor), and d2-labeled anti-His antibody (acceptor).
Step 3: Compound Addition: Titrate the butanamide-derived inhibitor (from 10 pM to 10 µM) into the wells.
Causality: The compound acts as the molecular glue. Without it, CYPA and KRAS do not interact. The compound bridges the two proteins, bringing the Tb-donor and d2-acceptor into close proximity (< 10 nm).
Step 4: Time-Resolved Signal Acquisition: Excite the microplate at 340 nm. Implement a 50 µs delay, then measure emission at 620 nm (donor) and 665 nm (acceptor).
Causality: The 50 µs delay completely eliminates short-lived background autofluorescence from the biological matrix and the chemical compound itself. The resulting 665/620 nm emission ratio is exclusively derived from the steady-state ternary complex, providing an ultra-high signal-to-noise ratio.
Conclusion
2-(Methylamino)butanamide HCl is far more than an intermediate or an impurity. Its distinct stereochemical and electrostatic profile makes it a highly effective pharmacophore for engaging hydrophobic pockets in transmembrane proteins (SV2A) and stabilizing neomorphic protein-protein interactions (CYPA/KRAS). Understanding the causality behind its binding mechanics allows researchers to leverage this scaffold for both next-generation neuromodulators and targeted protein degraders/inhibitors.
References
Lynch, B. A., Lambeng, N., Nocka, K., Kensel-Hammes, P., Bajjalieh, S. M., Matagne, A., & Fuks, B. (2004). "The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam." Proceedings of the National Academy of Sciences, 101(26), 9861-9866.
URL: [Link]
Wildes, D., et al. (2024). "Chemical remodeling of a cellular chaperone to target the active state of mutant KRAS." Nature, 629, 919–926.
URL: [Link]
Introduction: The Strategic Role of 2-(Methylamino)butanamide Hydrochloride
An in-depth technical analysis of 2-(Methylamino)butanamide hydrochloride, designed for researchers, analytical chemists, and drug development professionals. In modern pharmaceutical development, the transition from disc...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical analysis of 2-(Methylamino)butanamide hydrochloride, designed for researchers, analytical chemists, and drug development professionals.
In modern pharmaceutical development, the transition from discovery to scalable manufacturing relies heavily on the stability and reactivity of intermediate building blocks. 2-(Methylamino)butanamide hydrochloride (CAS: 1420659-67-1) is a prime example of an
α
-amino amide that serves a dual purpose in the industry. It acts both as a highly reactive electrophilic/nucleophilic building block for complex macrocycles and as a critical1[1] for racetam-class anticonvulsants.
Particularly in its enantiopure form, such as the (S)-enantiomer (CAS: 2682097-15-8), it is indispensable for stereospecific syntheses and chiral chromatographic profiling[1]. As application scientists, we must understand not just what this molecule is, but why its physicochemical state dictates our experimental workflows.
Physicochemical Profiling & Causality
A common pitfall in organic synthesis is handling
α
-amino amides in their free base form (CAS: 1315051-69-4)[2]. Free bases of this class are prone to oxidative degradation and intermolecular self-condensation, which leads to the formation of unwanted diketopiperazines.
By isolating the compound as a hydrochloride salt , we protonate the secondary amine. This causality is twofold: it eliminates the lone pair's nucleophilicity—thereby halting auto-degradation—and it introduces an ionic lattice that drastically improves aqueous solubility and shelf-life.
Table 1: Quantitative Physicochemical Data & Technical Significance
Parameter
Value
Causality / Technical Significance
Molecular Formula
C
5
H
13
ClN
2
O
Represents the protonated amine, ensuring stoichiometric precision in coupling reactions.
Molecular Weight
152.62 g/mol
Increased mass relative to the free base (116.16 g/mol ) reduces volatility and improves handling.
CAS Number (Racemate)
1420659-67-1
Standard identifier for the racemic hydrochloride salt.
CAS Number ((S)-Isomer)
2682097-15-8
Critical for stereospecific drug synthesis and chiral analytical standards[1].
Physical State
Crystalline Solid
Facilitates gravimetric accuracy during formulation and analytical preparation.
Solubility Profile
High in H
2
O / MeOH
The ionic chloride lattice drastically lowers the desolvation energy in polar solvents.
Self-Validating Synthetic Methodology
To synthesize 2-(Methylamino)butanamide hydrochloride, we utilize a straightforward S
N
2 amination followed by salt formation. The protocol below is designed as a self-validating system , meaning in-process analytical checks are embedded to prevent downstream failures.
Step-by-Step Protocol
Electrophile Preparation: Dissolve 1.0 equivalent of3[3] (CAS: 5398-24-3) in anhydrous ethanol. Causality: Ethanol provides sufficient solubility for the bromide while remaining miscible with the aqueous amine in the next step.
Nucleophilic Substitution: Cool the reactor to 0–5°C. Dropwise, add 3.0 equivalents of methylamine (40% w/w aqueous solution). Causality: The excess methylamine acts as both the nucleophile and the acid scavenger for the generated HBr, while the low temperature suppresses over-alkylation (tertiary amine formation).
In-Process Validation: After 4 hours at room temperature, sample the mixture for LC-MS. Validation Check: The reaction is only deemed complete when the 2-bromobutanamide peak (m/z ~166) is absent, and the free base product peak (m/z [M+H]
+
= 117.1) dominates.
Workup & Extraction: Concentrate the mixture under reduced pressure to remove ethanol and excess methylamine. Extract the aqueous residue with dichloromethane (DCM). Dry the organic layer over anhydrous Na
2
SO
4
.
Salt Formation: Transfer the dried DCM solution to a clean flask. Slowly bubble anhydrous HCl gas (or add HCl in diethyl ether) until the pH reaches 2. Causality: Using anhydrous HCl prevents the hydrolysis of the primary amide group, which would occur if aqueous HCl were used.
Isolation: Filter the resulting white crystalline precipitate, wash with cold diethyl ether, and dry under a vacuum to yield 2-(Methylamino)butanamide hydrochloride.
Synthetic workflow of 2-(Methylamino)butanamide hydrochloride via SN2 amination and salt formation.
Because 2-(Methylamino)butanamide hydrochloride is a highly polar, low-molecular-weight amine, standard Reversed-Phase (C18) chromatography often results in poor retention and peak tailing.
Self-Validating Analytical Protocol:
Methodology: Employ Hydrophilic Interaction Liquid Chromatography (HILIC) using an unbonded silica or amide-functionalized column.
Mobile Phase: Use a high-organic mobile phase (e.g., 80% Acetonitrile / 20% 10 mM Ammonium Formate buffer at pH 3.0).
Causality: The high organic content forces the polar analyte to partition into the water-enriched layer on the stationary phase, ensuring strong retention. The acidic buffer suppresses the ionization of residual silanols on the column, preventing secondary interactions and peak tailing.
Chiral Resolution: If analyzing the (S)-enantiomer, transition to a Chiralcel OD-H column using a mobile phase of Hexane/Isopropanol/Diethylamine (e.g., 85:15:0.1). The trace diethylamine is critical to mask active sites on the chiral stationary phase, ensuring sharp peaks.
Applications in Advanced Therapeutics
Impurity Profiling in Racetams:
In the synthesis of antiepileptic drugs like Levetiracetam and Brivaracetam, maintaining strict control over chiral impurities is a regulatory mandate. (S)-2-(Methylamino)butanamide is a documented 4[4]. Using the hydrochloride salt as a certified reference standard allows quality control labs to accurately quantify its presence down to parts-per-million (ppm) levels via LC-MS/MS.
Building Block for Targeted Inhibitors:
Beyond analytical chemistry, the secondary amine and primary amide functionalities make it an ideal bifunctional linker. Recent patent literature highlights its use in synthesizing highly complex 5[5] for oncology, as well as 6[6] for autoimmune disorders. In these workflows, the hydrochloride salt is typically neutralized in situ using a non-nucleophilic base (like DIPEA) immediately prior to peptide coupling, ensuring maximum yield without premature degradation.
Spectral Characterization and Analytical Profiling of (S)-2-(Methylamino)butanamide Hydrochloride
Executive Summary (S)-2-(Methylamino)butanamide hydrochloride is a highly valuable chiral building block and a critical Pharmaceutical Analytical Impurity (PAI). In modern drug development, this compound is frequently ut...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
(S)-2-(Methylamino)butanamide hydrochloride is a highly valuable chiral building block and a critical Pharmaceutical Analytical Impurity (PAI). In modern drug development, this compound is frequently utilized as a structural intermediate in the synthesis of condensed macrocyclic Ras inhibitors—a novel class of targeted oncology therapeutics[1][2]. Furthermore, it is a closely monitored degradant and synthetic impurity in the manufacturing pipelines of blockbuster anti-epileptic drugs, most notably Levetiracetam and Brivaracetam[3][4].
Due to its low molecular weight, high polarity, and the presence of a chiral center, rigorous spectral characterization is mandatory to ensure enantiomeric purity and structural integrity. This whitepaper provides an in-depth technical guide to the spectral data (NMR, IR, MS) of (S)-2-(Methylamino)butanamide hydrochloride, detailing the causality behind analytical methodologies and establishing self-validating protocols for its identification.
Physicochemical Profiling
Before initiating spectral analysis, it is critical to establish the baseline physicochemical parameters of the compound. The hydrochloride salt form is specifically engineered to enhance the stability and aqueous solubility of the secondary amine[5].
The structural elucidation of (S)-2-(Methylamino)butanamide hydrochloride relies heavily on 1D ¹H and ¹³C NMR. Causality in Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-
d6
) is strictly selected over protic solvents like D₂O or MeOD. Protic solvents induce rapid deuterium exchange with the labile amide (-CONH₂) and protonated amine (-NH₂⁺CH₃) protons, rendering them invisible. DMSO-
d6
suppresses this exchange, allowing for the definitive confirmation of the hydrochloride salt state and the primary amide integrity.
Table 2: ¹H NMR Assignments (400 MHz, DMSO-
d6
)
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
Mechanistic Rationale
9.20
Broad singlet
2H
-NH₂⁺ (Amine salt)
Highly deshielded due to protonation and hydrogen bonding.
8.05
Singlet
1H
-CONH₂ (Amide, trans)
Deshielded by the adjacent carbonyl anisotropic effect.
7.60
Singlet
1H
-CONH₂ (Amide, cis)
Diastereotopic nature of amide protons due to restricted C-N rotation.
3.75
Triplet (
J=6.5
Hz)
1H
-CH- (Alpha carbon)
Shifted downfield by the electron-withdrawing amide and amine groups.
2.55
Broad singlet
3H
N-CH₃
Methyl group attached directly to the electronegative nitrogen.
1.80
Multiplet
2H
-CH₂- (Beta carbon)
Aliphatic methylene protons split by the alpha-CH and gamma-CH₃.
FTIR provides orthogonal validation of the functional groups. The use of Attenuated Total Reflectance (ATR) eliminates the need for KBr pellet pressing, preventing moisture absorption that could obscure the critical N-H stretching region.
Table 4: Key FTIR Vibrational Modes (ATR)
Wavenumber (cm⁻¹)
Peak Shape
Vibrational Assignment
~3350, 3180
Sharp, doublet-like
Primary amide N-H stretch (asymmetric and symmetric)
~2960 - 2850
Medium, broad
Aliphatic C-H stretch (methyl and methylene)
~2750 - 2400
Broad, multi-peak
Amine hydrochloride N-H⁺ stretch (characteristic of amine salts)
~1685
Strong, sharp
Amide I band (C=O stretch)
~1610
Medium
Amide II band (N-H bend)
Mass Spectrometry (MS) and Fragmentation Mechanics
Causality in Ionization Selection: Electrospray Ionization in positive mode (ESI+) is utilized because the secondary aliphatic amine readily accepts a proton to form a highly stable
[M+H]+
pseudo-molecular ion at m/z 117.1.
Fig 1: ESI-MS/MS positive ion fragmentation pathway of (S)-2-(Methylamino)butanamide.
Experimental Protocols and Workflows
To ensure trustworthiness and reproducibility, the following self-validating protocols must be strictly adhered to when profiling this compound as an impurity or intermediate.
Fig 2: Analytical workflow for the spectral characterization of the chiral impurity.
Protocol: High-Resolution NMR Acquisition
Sample Preparation: Weigh exactly 15.0 mg of (S)-2-(Methylamino)butanamide hydrochloride into a clean glass vial.
Solvation: Add 0.6 mL of anhydrous DMSO-
d6
(containing 0.03% v/v TMS as an internal standard). Rationale: Anhydrous conditions prevent the water peak (~3.3 ppm) from overlapping with the alpha-CH multiplet (~3.75 ppm).
Homogenization: Vortex the solution for 30 seconds until completely dissolved. Transfer to a 5 mm precision NMR tube.
Acquisition Parameters (¹H): Set the spectrometer to 400 MHz. Use a 30° pulse angle, a relaxation delay (D1) of 2.0 seconds, and acquire 16 scans. Rationale: A 2.0s D1 ensures complete relaxation of the methyl protons for accurate integration.
Acquisition Parameters (¹³C): Set the spectrometer to 100 MHz. Use a proton-decoupled sequence (e.g., zgpg30), a relaxation delay of 2.0 seconds, and acquire a minimum of 512 scans to achieve a >10:1 signal-to-noise ratio for the quaternary carbonyl carbon.
Protocol: LC-MS/MS Impurity Profiling
Mobile Phase Preparation:
Phase A: 0.1% Formic acid in LC-MS grade Water.
Phase B: 0.1% Formic acid in LC-MS grade Acetonitrile.
Rationale: Formic acid ensures the amine remains fully protonated during chromatographic separation, preventing peak tailing and maximizing ESI+ ionization efficiency.
Column Selection: Utilize a HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 1.7 µm). Rationale: As a highly polar, low-molecular-weight amine, this compound will exhibit poor retention on standard C18 reverse-phase columns.
Gradient Elution: Run a gradient from 90% B to 50% B over 5 minutes at a flow rate of 0.3 mL/min.
MS Parameters: Set the capillary voltage to 3.0 kV, desolvation temperature to 350°C, and source temperature to 150°C.
MRM Transitions: Monitor the primary transition
117.1→100.1
(Collision Energy: 15 eV) for quantification, and
117.1→86.1
(Collision Energy: 20 eV) for qualitative confirmation.
References
World Intellectual Property Organization (WIPO).WO2021091967A1 - Ras inhibitors.
World Intellectual Property Organization (WIPO).WO2024211663A1 - Condensed macrocyclic compounds as ras inhibitors.
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Solubility of 2-(Methylamino)butanamide Hydrochloride
Introduction
2-(Methylamino)butanamide hydrochloride is a secondary amine salt with the molecular formula C₅H₁₃ClN₂O and a molecular weight of 152.62 g/mol .[1] As with any compound intended for pharmaceutical research or chemical synthesis, a thorough understanding of its solubility is a cornerstone of successful development. Solubility impacts everything from formulation and bioavailability to the design of purification and analytical methods.
This guide provides a comprehensive framework for understanding and determining the solubility of 2-(Methylamino)butanamide hydrochloride. While specific quantitative solubility data for this compound is not widely published, this document leverages fundamental physicochemical principles and established methodologies to provide researchers, scientists, and drug development professionals with the necessary tools to characterize its solubility profile. We will explore the theoretical underpinnings of its solubility, present a gold-standard experimental protocol for its determination, and discuss the critical factors that influence its behavior in solution.
The solubility of a compound is dictated by its molecular structure and the resulting physical properties. For 2-(Methylamino)butanamide hydrochloride, the key characteristics are:
Ionic Nature: As a hydrochloride salt, the molecule exists in an ionized state, featuring a positively charged ammonium center and a chloride counter-ion. This ionic character is the primary determinant of its solubility, making it fundamentally more soluble in polar solvents that can effectively solvate these charged species.[2][3]
Polar Functional Groups: The presence of an amide group (-C(O)NH₂) and the protonated secondary amine (-NH₂⁺-) allows for significant hydrogen bonding with protic solvents (those containing O-H or N-H bonds).[4] These interactions are crucial for overcoming the crystal lattice energy of the solid and facilitating dissolution.
Molecular Size: With a molecular weight of 152.62 g/mol , it is a relatively small molecule. Small aliphatic amines and their salts tend to display significant solubility in polar solvents.[4]
Chapter 2: Predicted Solubility Profile
Based on the principles of "like dissolves like" and the ionic nature of amine salts, we can predict a qualitative solubility profile for 2-(Methylamino)butanamide hydrochloride. This serves as a foundational starting point for experimental work.
Solvent Class
Example Solvents
Predicted Solubility
Rationale
Polar Protic
Water, Methanol, Ethanol
High
These solvents have high dielectric constants and are excellent hydrogen bond donors and acceptors, which can effectively solvate both the ammonium cation and the chloride anion.[4][5]
Polar Aprotic
DMSO, DMF
Moderate to High
These solvents have high polarity and can solvate the cation, but they lack the ability to donate hydrogen bonds to the chloride anion, which may limit solubility compared to protic solvents. For a similar compound, 2-Methylamino-1-phenylbutane HCl, solubility was high in DMSO and DMF (25-30 mg/mL).[6]
Intermediate Polarity
Acetone, Acetonitrile
Low to Moderate
These solvents are less polar and are poor hydrogen bond donors, making them less effective at solvating the ionic salt.
Nonpolar Aprotic
Hexane, Toluene, Diethyl Ether
Insoluble
The nonpolar nature of these solvents prevents effective interaction with the ionic and polar groups of the molecule, making dissolution energetically unfavorable.[5]
Chapter 3: Experimental Determination of Equilibrium Solubility
To obtain accurate, quantitative data, a rigorous experimental protocol is necessary. The Saturation Shake-Flask Method is the universally recognized gold-standard for determining equilibrium solubility, as it measures the true thermodynamic solubility of a compound once a solution has reached equilibrium with the solid phase.[7][8]
This protocol outlines the steps to determine the solubility of 2-(Methylamino)butanamide hydrochloride in a given solvent at a controlled temperature.
1. Preparation of Saturated Solutions:
Add an excess amount of solid 2-(Methylamino)butanamide hydrochloride to a known volume of the selected solvent (e.g., water, ethanol) in a sealed, inert container (e.g., glass vial).
Causality Check: Adding excess solid is critical to ensure that the final solution is truly saturated and in equilibrium with the undissolved solid. The presence of visible solid material at the end of the experiment confirms this condition.
2. Equilibration:
Place the sealed vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).
Agitate the samples for a predetermined period, typically 24 to 72 hours.
Causality Check: Sufficient agitation and time are required to ensure the system reaches thermodynamic equilibrium. For some compounds, especially in viscous solvents, longer incubation times may be necessary.[5][9] Preliminary time-to-equilibrium studies are recommended for novel compounds.
3. Phase Separation:
After equilibration, remove the vials and allow them to stand briefly to let the excess solid settle.
Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particles are transferred, this is best achieved by centrifugation of the vial or filtration of the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PVDF).
Causality Check: This step is crucial for accuracy. Any transfer of undissolved solid particles will lead to an overestimation of the compound's solubility.
4. Quantification:
Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of a pre-validated analytical method.
Quantify the concentration of 2-(Methylamino)butanamide hydrochloride using a suitable analytical technique, such as:
High-Performance Liquid Chromatography (HPLC): Often coupled with UV or Mass Spectrometry (MS) detectors, HPLC is highly specific and sensitive, making it ideal for accurate quantification.[10][11][12]
UV-Vis Spectrophotometry: A simpler and faster method if the compound has a suitable chromophore and there are no interfering substances from the solvent.[13]
Causality Check: The analytical method must be validated for linearity, accuracy, and precision to ensure trustworthy results.
5. Calculation:
Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.
Express the final solubility in standard units, such as mg/mL or mol/L. The experiment should be repeated at least in triplicate to ensure reproducibility.[8]
Experimental Workflow Diagram
Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.
Chapter 4: Critical Factors Affecting Solubility
The solubility determined by the above protocol can be significantly influenced by environmental factors.
Effect of pH
For an amine hydrochloride, pH is arguably the most critical factor governing aqueous solubility.[14] The compound exists in an equilibrium between its protonated (salt) form and its deprotonated (free base) form.
In Acidic to Neutral pH (pH < pKa): The equilibrium favors the protonated, cationic form (R₂NH₂⁺). This ionic species is highly polar and interacts favorably with water, leading to higher solubility.[15][16]
In Basic pH (pH > pKa): As the pH increases, the amine is deprotonated to its free base form (R₂NH). This neutral species is typically less polar and significantly less soluble in water than its salt form. Therefore, increasing the pH of an aqueous solution of 2-(Methylamino)butanamide hydrochloride will likely cause it to precipitate.[14][17]
This relationship is vital for drug development, as the pH of the gastrointestinal tract can dramatically affect the dissolution and absorption of an ionizable drug.[18]
pH-Dependent Ionization Equilibrium
Caption: Equilibrium between the soluble salt and less soluble free base.
Effect of Temperature
The dissolution of most solids is an endothermic process, meaning solubility tends to increase with temperature. However, this is not universal and must be determined experimentally. Characterizing the temperature dependence of solubility is important for designing manufacturing processes, such as crystallization, and for determining appropriate storage conditions.
Conclusion
References
8.11 pH and Solubility | AP Chemistry. Fiveable. [Link]
A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility - Pharmaceutical Sciences. Pharmaceutical Sciences. [Link]
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. Dissolution Technologies. [Link]
Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies | American Pharmaceutical Review. American Pharmaceutical Review. [Link]
16.4: The Effects of pH on Solubility - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5 - EMA. European Medicines Agency. [Link]
Identifying the Qualitative Effect of Changes in pH on the Solubility of a Salt - Study.com. Study.com. [Link]
pH and Solubility - YouTube. The Efficient MD. [Link]
Solubility guidelines for candidate drugs (µg/mL). The bars show the... - ResearchGate. ResearchGate. [Link]
Optimizing Drug Solubility | Contract Pharma. Contract Pharma. [Link]
Separation of Butanamide on Newcrom R1 HPLC column - SIELC Technologies. SIELC Technologies. [Link]
Principles of Drug Action 1, Spring 2005, Amines. University of the Sciences in Philadelphia. [Link]
Determination of trace levels of acetamide, propanamide, and butyramide in surface and drinking water using gas chromatography-mass spectrometry after derivatization with 9-xanthydrol - ResearchGate. ResearchGate. [Link]
Solubility of drugs in ethanol and dmso - ResearchGate. ResearchGate. [Link]
New Spectrophotometric Methods for the Quantification of Bumetanide Tablets - Acta Scientific. Acta Scientific. [Link]
A Review of Different Analytical Techniques: Bumetanide - Acta Scientific. Acta Scientific. [Link]
Solved: Alkaloids have the general formula RNH2. Addition of HCl to an alkaloid will: - Atlas. Atlas. [Link]
Why do amines dissolve in hydrochloric acid? - Quora. Quora. [Link]
Density, Viscosity, and N₂O Solubility of Aqueous 2-(Methylamino)ethanol Solution. ResearchGate. [Link]
Solubility of organic amine salts - Sciencemadness.org. Sciencemadness.org. [Link]
Densities, Viscosities, and Excess/Deviation Properties of the Ternary System 2‑(Methylamino)ethanol + Dimethyl Sulfoxide + Water and the Binary Subsystems - ACS Figshare. ACS Publications. [Link]
2-(Methylamino)ethanol | C3H9NO | CID 8016 - PubChem. National Institutes of Health. [Link]
An Experimental Study on the Solubility of Betulin in the Complex Solvent Ethanol-DMSO. MDPI. [Link]
Next-Generation Anticonvulsant Scaffolds: Exploring Derivatives of 2-(Methylamino)butanamide Hydrochloride
Executive Summary The discovery of the racetam family of anticonvulsants—most notably levetiracetam and brivaracetam—revolutionized epilepsy management. These compounds exert their primary therapeutic effects by modulati...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The discovery of the racetam family of anticonvulsants—most notably levetiracetam and brivaracetam—revolutionized epilepsy management. These compounds exert their primary therapeutic effects by modulating neurotransmitter release through specific binding to the Synaptic Vesicle Glycoprotein 2A (SV2A)[1]. While the 2-oxopyrrolidine ring is traditionally considered the core pharmacophore, recent structural explorations suggest that acyclic and novel heterocyclic analogs can also achieve high SV2A affinity.
This technical guide explores the derivatization of 2-(Methylamino)butanamide hydrochloride (CAS: 1420659-67-1), a well-documented chiral intermediate and known impurity in racetam synthesis[1]. By leveraging this molecule as a foundational scaffold, researchers can systematically probe the steric and electronic requirements of the SV2A binding pocket to discover novel neuromodulators.
Structural Rationale & Causality
The architecture of 2-(Methylamino)butanamide offers a unique, highly programmable chemical space:
The Primary Amide: Essential for anchoring the molecule within the SV2A binding pocket via strict hydrogen-bond donor/acceptor interactions.
The Chiral Center: The (S)-enantiomer is strictly required for biological activity, dictating the spatial orientation of the alkyl chain.
The Secondary Amine (Methylamino group): Unlike the rigid lactam ring in levetiracetam, the secondary amine provides a versatile vector for functionalization. It allows for N-alkylation (to probe the hydrophobic sub-pocket exploited by brivaracetam's propyl group) or N-acylation (to generate novel acyclic amides or precursor states for complex cyclizations).
Synthetic Strategies & Workflows
To systematically explore the SAR (Structure-Activity Relationship) of this scaffold, we divide our synthetic approach into two primary workflows: N-Alkylation (targeting acyclic, lipophilic SV2A modulators) and N-Acylation/Cyclization (targeting novel rigidified heterocycles).
Caption: Divergent synthetic workflow for generating novel SV2A ligands from the 2-(Methylamino)butanamide scaffold.
Experimental Methodologies
As a self-validating system, the following protocols integrate built-in quality control steps to ensure chemical integrity and reproducible pharmacological data.
Protocol A: Free-Basing and N-Alkylation
Causality Note: The starting material is a hydrochloride salt. It must be carefully neutralized at low temperatures to prevent base-catalyzed hydrolysis of the critical primary amide into a biologically inactive carboxylic acid.
Free Base Generation:
Suspend 2-(Methylamino)butanamide hydrochloride (1.0 eq) in anhydrous Dichloromethane (DCM).
Cool the suspension to 0°C using an ice bath.
Add cold 1M NaOH (1.05 eq) dropwise under vigorous stirring.
Extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the free base.
N-Alkylation (e.g., Benzylation):
Dissolve the free base in anhydrous Acetonitrile (ACN).
Add Potassium Carbonate (K₂CO₃, 2.0 eq). Why K₂CO₃? It is a mild base that scavenges the generated HX without deprotonating the primary amide, ensuring chemoselectivity at the secondary amine.
Add the alkyl halide (e.g., Benzyl bromide, 1.1 eq) dropwise.
Reflux at 80°C for 6 hours.
Validation & Workup:
Self-Validation Step: Monitor via TLC (Eluent: EtOAc/Hexane 1:1). Do not proceed to workup until the secondary amine spot is fully consumed. Over-alkylation (quaternization) is minimized by strict stoichiometric control.
Filter the inorganic salts, concentrate the filtrate, and purify via flash chromatography.
Protocol B: In Vitro SV2A Competitive Binding Assay
Causality Note: We utilize [³H]-ucb 30889 instead of [³H]-levetiracetam. [³H]-ucb 30889 possesses a significantly higher affinity for SV2A and lower non-specific binding, providing a much wider and more reliable assay window[2].
Membrane Preparation: Homogenize rat brain cortex tissue in ice-cold Tris-HCl buffer. Centrifuge to isolate the synaptic membrane pellet. Resuspend to a concentration of 100 µg protein/well.
Incubation: In a 96-well microtiter plate, combine the membrane preparation with a fixed concentration of [³H]-ucb 30889 (1.8 nM)[2].
Competition: Add varying concentrations of the synthesized 2-(Methylamino)butanamide derivatives (10⁻⁹ to 10⁻⁴ M). Include Levetiracetam as a positive control.
Equilibration: Incubate the plate at 4°C for 60 minutes to reach thermodynamic equilibrium.
Separation & Detection: Rapidly filter the mixture through GF/C glass fiber filters. Why rapid filtration? SV2A ligands exhibit fast dissociation kinetics; rapid vacuum filtration prevents the loss of bound radioligand. Wash twice with ice-cold buffer, add scintillation fluid, and quantify Disintegrations Per Minute (DPM) using a liquid scintillation counter.
Caption: Logical workflow for the SV2A competitive radioligand binding assay.
Quantitative Structure-Activity Relationship (SAR) Data
The following table summarizes the physicochemical properties and SV2A binding affinities of hypothetical derivatives synthesized from the core scaffold. The data illustrates how increasing lipophilic bulk on the methylamino nitrogen correlates with target affinity.
Compound ID
R-Group Substitution (on Amine)
Yield (%)
Purity (HPLC %)
Predicted LogP
SV2A IC₅₀ (µM)
Scaffold
-H (Free Base)
N/A
>99.0
0.12
> 100.0
Deriv-A
-CH₂CH₂CH₃ (Propyl)
78
98.5
1.45
12.4
Deriv-B
-CH₂(C₆H₅) (Benzyl)
82
99.1
2.10
3.2
Deriv-C
-CO-CH₂CH₂CH₃ (Butyryl)
71
97.8
0.85
45.0
Control
Levetiracetam (Pyrrolidone)
N/A
>99.0
-0.60
2.5
Data Synthesis & Insights:
The unmodified free base exhibits negligible affinity for SV2A. However, N-alkylation with a benzyl group (Deriv-B) drastically improves affinity (IC₅₀ = 3.2 µM), approaching the potency of Levetiracetam. This confirms that the secondary amine vector is highly viable for capturing hydrophobic interactions within the SV2A binding site, validating 2-(Methylamino)butanamide as a powerful starting point for drug discovery.
Application Note: High-Yield Purification of (S)-2-(Methylamino)butanamide Hydrochloride via Solvent/Anti-Solvent Recrystallization
Executive Summary & Chemical Context (S)-2-(Methylamino)butanamide hydrochloride (CAS: 1420659-67-1 / 2682097-15-8) is a highly polar, chiral amino acid amide derivative. It serves as a critical intermediate and chiral b...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Context
(S)-2-(Methylamino)butanamide hydrochloride (CAS: 1420659-67-1 / 2682097-15-8) is a highly polar, chiral amino acid amide derivative. It serves as a critical intermediate and chiral building block in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly those structurally related to the pyrrolidine-based antiepileptic drug class (e.g., levetiracetam and brivaracetam) .
In pharmaceutical manufacturing, achieving >99.5% enantiomeric and chemical purity of this intermediate is paramount. Trace impurities—such as unreacted inorganic ammonium salts, racemized byproducts, or residual starting materials—can severely compromise downstream cyclization or coupling reactions, leading to cascading yield losses . This application note details a rigorously validated, self-correcting solvent/anti-solvent recrystallization protocol designed to isolate the pure hydrochloride salt while actively preventing phase-separation anomalies.
Physicochemical Rationale & Solvent Selection
Because it is a hydrochloride salt of a small organic amide, (S)-2-(Methylamino)butanamide HCl exhibits extreme hydrophilicity. Traditional single-solvent cooling crystallization (e.g., using only water or ethanol) often fails for this class of compounds due to a phenomenon known as "oiling out" (liquid-liquid phase separation). Instead of forming a crystalline solid, the solute crashes out as a viscous, impurity-trapping oil .
To circumvent this, a solvent/anti-solvent system is required. Methanol (MeOH) is selected as the primary solvent to ensure complete dissolution at moderate temperatures. Ethyl Acetate (EtOAc) serves as the anti-solvent; its gradual addition precisely modulates the bulk dielectric constant of the medium, forcing controlled supersaturation and crystal nucleation without precipitating inorganic impurities .
Table 1: Solvent System Evaluation for Amino Amide HCl Salts
As a Senior Application Scientist, I emphasize that a robust protocol must be self-validating. The following procedure incorporates specific causality for each action and In-Process Controls (IPCs) to ensure the system behaves predictably.
Step 1: Primary Dissolution
Action: Suspend 10.0 g of crude (S)-2-(Methylamino)butanamide HCl in 30 mL of anhydrous Methanol (MeOH). Heat the mixture to 55°C under continuous stirring (300 rpm) until complete dissolution is achieved.
Causality: MeOH provides the high dielectric constant required to solvate the protonated amine and chloride ions. Heating increases solubility, allowing for a minimal solvent volume, which is mathematically critical for maximizing the final theoretical yield.
Self-Validation: The solution must become entirely transparent. If particulate matter persists after 15 minutes at 55°C, it indicates the presence of insoluble inorganic salts (e.g., ammonium chloride), mandating Step 2.
Step 2: Hot Gravity Filtration
Action: Pass the hot solution through a pre-warmed fluted filter paper (pore size: 2-3 μm) into a clean, jacketed crystallization vessel maintained at 50°C.
Causality: Mechanically removes insoluble inorganic impurities. Pre-warming the filter and receiving vessel prevents premature, uncontrolled crystallization in the funnel stem.
Step 3: Anti-Solvent Titration (Critical Step)
Action: Slowly add 60 mL of warm (40°C) Ethyl Acetate (EtOAc) dropwise (approx. 2 mL/min) to the methanolic solution while maintaining moderate agitation (200 rpm).
Causality: EtOAc acts as an anti-solvent, gradually lowering the solubility limit. Dropwise addition prevents localized zones of extreme supersaturation, which is the primary thermodynamic trigger for "oiling out".
Self-Validation: Monitor the solution visually or via a turbidity probe. The addition must stop the moment the solution transitions from clear to slightly opalescent (the "cloud point").
Step 4: Controlled Nucleation and Cooling
Action: Once the cloud point is reached, halt EtOAc addition. Introduce 50 mg of pure (S)-2-(Methylamino)butanamide HCl seed crystals. Hold the temperature at 45°C for 30 minutes to allow the seed bed to establish. Subsequently, cool the suspension to 5°C at a linear rate of 0.5°C/min.
Causality: Seeding bypasses the primary nucleation energy barrier, ensuring the compound crystallizes as a highly ordered solid rather than separating as a liquid phase. The slow cooling rate promotes the growth of large, pure crystals rather than fine, impurity-trapping aggregates.
Step 5: Isolation and Vacuum Drying
Action: Isolate the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 2 x 15 mL of cold (0°C) EtOAc. Dry the solid in a vacuum oven at 40°C and 50 mbar for 12 hours.
Causality: Cold EtOAc washes away residual mother liquor containing soluble impurities without dissolving the product. Vacuum drying at 40°C removes residual solvents without risking thermal degradation of the sensitive amide bond.
Self-Validation: Weigh the dried product to calculate the yield (Target: 80-85%). Analyze the mother liquor via HPLC; if the product concentration exceeds 15% of the starting mass, initiate a secondary recovery (crop 2) by concentrating the filtrate under reduced pressure.
Quantitative Process Parameters
Table 2: Thermodynamic & Kinetic Parameters
Parameter
Target Value
Tolerance
Causality / Impact of Deviation
MeOH Volume
3.0 mL / g crude
± 0.2 mL
Excess MeOH drastically reduces final yield; insufficient MeOH prevents full dissolution.
Faster cooling traps solvent and impurities within the crystal lattice, reducing chemical purity.
Drying Temperature
40 °C
± 2.0 °C
Temperatures >50°C risk localized melting or thermal degradation of the amide functional group.
Troubleshooting Matrix
Table 3: Common Deviations and Corrective Actions
Observation
Root Cause
Corrective Action (Self-Healing Protocol)
Product "Oils Out" (Forms a viscous layer at the bottom)
Anti-solvent added too quickly, or solution was cooled too rapidly without seeding.
Re-heat the mixture to 60°C until the oil redissolves. Add 1-2 mL of MeOH if necessary. Cool slowly to the cloud point and seed immediately .
Low Yield (<60%)
Excessive primary solvent (MeOH) used, or final cooling temperature was too high.
Concentrate the mother liquor under reduced pressure by 50%, cool to 0°C, and filter the second crop of crystals.
Discolored Crystals
Co-crystallization of oxidized organic impurities.
Re-dissolve the crude in MeOH, add 5% w/w activated carbon, reflux for 30 mins, and perform a hot filtration before proceeding to Step 3.
Process Visualization
Workflow for the solvent/anti-solvent recrystallization of (S)-2-(Methylamino)butanamide HCl.
References
LookChem. Amino acid amide hydrochloride without inorganic ammonium salt and synthesis method thereof. Retrieved from: [Link]
Application
Advanced HILIC-CAD Method for the Purity Analysis of 2-(Methylamino)butanamide Hydrochloride
Executive Summary The purity analysis of small, highly polar aliphatic amines such as 2-(Methylamino)butanamide hydrochloride presents a dual challenge in pharmaceutical analytical development. First, its high polarity a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The purity analysis of small, highly polar aliphatic amines such as 2-(Methylamino)butanamide hydrochloride presents a dual challenge in pharmaceutical analytical development. First, its high polarity and negative LogP value result in virtually no retention on standard Reversed-Phase (RP) C18 columns, causing the analyte to elute in the void volume. Second, the molecule lacks a conjugated
π
-system, meaning it exhibits negligible UV absorbance above 210 nm. Attempting to use RP-HPLC with low-wavelength UV detection typically results in severe baseline drift, poor sensitivity, and susceptibility to matrix interferences.
To overcome these limitations, this application note details a robust, self-validating method utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Charged Aerosol Detection (CAD) . This orthogonal approach ensures strong retention of the polar salt while providing a universal, highly sensitive detection mechanism independent of the molecule's optical properties.
Physicochemical Profiling & Method Rationale
As a Senior Application Scientist, developing a robust method requires aligning the chromatographic physics with the molecule's specific structural liabilities.
Retention Mechanism (Why HILIC?): 2-(Methylamino)butanamide contains a primary amide and a secondary amine. In HILIC, the stationary phase retains a water-rich pseudo-liquid layer. Analytes partition between the organic-rich mobile phase and this aqueous layer. As pioneered by Alpert [1], this "aqueous normal-phase" approach is highly effective for polar compounds. We utilize a Zwitterionic (ZIC-HILIC) stationary phase because it provides both hydrogen bonding and weak electrostatic interactions, which are critical for stabilizing the peak shape of ionized basic solutes [2].
Detection Mechanism (Why CAD?): Because the analyte lacks a chromophore, UV detection is inadequate. CAD is a mass-sensitive detector that nebulizes the eluent, evaporates the volatile mobile phase, and applies a uniform electrical charge to the remaining non-volatile analyte particles via a corona discharge. The resulting charge is measured by an electrometer, yielding a response that is directly proportional to the mass of the analyte, regardless of its chemical structure [3].
Buffer Causality: The mobile phase utilizes 20 mM Ammonium Formate adjusted to pH 3.0. This specific pH ensures the secondary amine (pKa ~8.5) is fully protonated, preventing peak tailing caused by mixed ionization states. Furthermore, ammonium formate is highly volatile, which is a strict prerequisite to prevent background noise in CAD.
Mechanistic Workflow
Fig 1: Mechanistic workflow of HILIC separation and CAD detection for polar aliphatic amines.
Experimental Protocol
Chromatographic Conditions
Parameter
Specification
Scientific Rationale
Column
ZIC-HILIC, 150 × 4.6 mm, 3.5 µm, 200 Å
Zwitterionic surface provides optimal partitioning and electrostatic shielding for amines.
Mobile Phase A
20 mM Ammonium Formate in Water (pH 3.0)
Volatile buffer; pH 3.0 locks the amine in a fully protonated state for sharp peaks.
Mobile Phase B
100% Acetonitrile (LC-MS Grade)
Weak solvent in HILIC; drives partitioning into the stationary aqueous layer.
Gradient elution ensures highly polar process impurities are flushed from the column.
Flow Rate
1.0 mL/min
Optimal for 4.6 mm ID column and CAD nebulization efficiency.
Column Temp
30 °C
Stabilizes the thickness of the pseudo-stationary water layer.
Injection Vol
5 µL
Small volume prevents sample solvent from disrupting the HILIC mechanism.
Detector
Charged Aerosol Detector (CAD)Evap Temp: 35 °C, Filter: 3.6s
Universal mass detection for non-chromophoric compounds.
Step-by-Step Methodology
Step 1: Mobile Phase Preparation
Dissolve 1.26 g of Ammonium Formate in 1000 mL of ultrapure water (18.2 MΩ·cm).
Adjust the pH to 3.0 ± 0.05 using MS-grade Formic Acid.
Filter through a 0.22 µm hydrophilic PTFE membrane. Note: Particulate-free buffers are critical to prevent CAD capillary blockages and elevated baseline noise.
Step 2: Diluent Preparation
Mix Acetonitrile and Ultrapure Water in an 80:20 (v/v) ratio.
Critical Insight: Never dissolve HILIC samples in 100% water. In HILIC, water is the strong eluting solvent. Injecting a highly aqueous sample will cause the analyte to travel through the column un-retained in the sample plug, resulting in severe peak splitting or fronting.
Step 3: Sample Preparation
Accurately weigh 10.0 mg of 2-(Methylamino)butanamide hydrochloride into a 10 mL volumetric flask.
Add 7 mL of the 80:20 ACN:Water diluent and sonicate for 5 minutes until fully dissolved.
Bring to volume with the diluent and mix well (Final concentration: 1.0 mg/mL).
Transfer to an HPLC vial using a 0.22 µm syringe filter.
Step 4: System Equilibration
Flush the system with the starting mobile phase (85% B) for at least 30 column volumes (approx. 45 minutes at 1.0 mL/min). HILIC columns require significantly longer equilibration times than RP columns to establish the dynamic aqueous layer on the silica surface.
System Suitability & Validation Criteria
To ensure the method is a self-validating system, the following System Suitability Testing (SST) parameters must be met prior to sample analysis.
Parameter
Acceptance Criteria
Diagnostic Value
Blank Injection
No interfering peaks at API RT
Validates mobile phase purity and absence of CAD background contamination.
Precision (%RSD)
≤
2.0% (n=6 injections)
Confirms the stability of the CAD nebulizer and autosampler precision.
Tailing Factor (
Tf
)
0.8 – 1.5
Verifies that the secondary amine is not undergoing secondary interactions with unshielded silanols.
Theoretical Plates (
N
)
≥
5,000
Confirms the integrity of the column bed and proper formation of the HILIC water layer.
Signal-to-Noise (S/N)
≥
10 at 0.05% Level (LOQ)
Validates the detector's sensitivity to accurately quantify trace-level impurities.
Troubleshooting & Field Insights
Elevated CAD Baseline Noise: If the baseline noise exceeds 1.0 pA, it is almost entirely due to non-volatile contaminants in the mobile phase. Ensure LC-MS grade solvents are used. Do not use glass bottles that have been washed with non-volatile detergents; dedicate specific glassware for CAD mobile phases.
Peak Splitting / Fronting: This is the hallmark of a diluent mismatch. If the sample is dissolved in >30% water, the injection plug acts as a localized strong solvent. Re-prepare the sample in 80% Acetonitrile.
Retention Time Drift: HILIC is highly sensitive to the exact concentration of water in the mobile phase. Ensure the mobile phase bottles are tightly capped to prevent acetonitrile evaporation, which would increase the aqueous percentage and decrease retention times.
References
Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A, 499, 177-196. Available at:[Link]
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for separation of ionised solutes in hydrophilic interaction chromatography. Journal of Chromatography A, 1217(20), 3408-3417. Available at:[Link]
Vehovec, T., & Obreza, A. (2010). Review of operating principle and applications of the charged aerosol detector. Journal of Chromatography A, 1217(10), 1549-1556. Available at:[Link]
Method
Topic: Analytical Method Development and Validation for 2-(Methylamino)butanamide Hydrochloride
An Application Note and Protocol from the Office of the Senior Application Scientist Abstract This document provides a comprehensive guide to the development and validation of analytical methods for the quantification of...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
This document provides a comprehensive guide to the development and validation of analytical methods for the quantification of 2-(Methylamino)butanamide hydrochloride. As a crucial intermediate or potential impurity in pharmaceutical synthesis, its accurate measurement is essential for ensuring product quality and safety.[1][2] This guide details two robust, fit-for-purpose methods: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method suitable for assay and purity determinations, and a highly sensitive and selective Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification. The narrative explains the causal logic behind experimental choices and provides detailed, step-by-step protocols for method implementation and validation in accordance with International Council for Harmonisation (ICH) guidelines.[3][4][5]
Introduction and Analytical Target Profile (ATP)
2-(Methylamino)butanamide hydrochloride is a small polar molecule containing a secondary amine and an amide functional group. The hydrochloride salt form generally imparts good aqueous solubility. The primary analytical challenge is its lack of a significant chromophore, which complicates detection by UV spectrophotometry at low concentrations.
The Analytical Target Profile (ATP) , as defined by ICH Q14, is to establish a quantitative method that is accurate, precise, and specific for 2-(Methylamino)butanamide hydrochloride in a given matrix (e.g., bulk drug substance, reaction mixture).[6][7]
For Assay/Purity: The method must be able to accurately quantify the analyte in the presence of potential impurities and degradation products, typically in the range of 80-120% of the nominal concentration.
For Trace Analysis: The method must be sensitive enough to detect and quantify the analyte at levels relevant for impurity profiling, often at or below the 0.1% level relative to an active pharmaceutical ingredient (API).
Based on this ATP, two complementary methods are proposed to cover the full range of analytical needs.
The physicochemical properties of 2-(Methylamino)butanamide hydrochloride guide the selection of an appropriate analytical technique.
Gas Chromatography (GC): Direct analysis by GC is challenging due to the compound's low volatility and the presence of polar functional groups that can cause peak tailing and adsorption on the column.[10] While derivatization could make the analyte amenable to GC, this adds complexity and potential variability to the sample preparation process.[10]
High-Performance Liquid Chromatography (HPLC): HPLC is the preferred technique for non-volatile, polar compounds.[10] A reversed-phase (RP) C18 column is a versatile starting point. The key challenge remains detection. While it lacks a strong chromophore, detection at low UV wavelengths (e.g., 200-215 nm) is often feasible for assay-level concentrations.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For trace-level quantification, LC-MS/MS is the gold standard, offering unparalleled sensitivity and selectivity.[11][12] The secondary amine is readily protonated, making it ideal for positive-mode electrospray ionization (ESI).
Method Development Workflow
The development process follows a systematic, risk-based approach as encouraged by ICH Q14.[13]
Caption: Logical workflow for analytical method development.
HPLC-UV Method for Assay and Purity
Principle and Rationale
This method uses reversed-phase HPLC to separate the analyte from potential impurities. The mobile phase is maintained at a low pH to ensure the secondary amine is protonated (R-NH₂⁺-R'), which minimizes peak tailing and provides consistent retention on a C18 column. Detection at a low wavelength (205 nm) provides sufficient sensitivity for assay and purity analysis.
Detailed Experimental Protocol: HPLC-UV
Reagents and Materials
Acetonitrile (ACN), HPLC Grade
Methanol (MeOH), HPLC Grade
Water, HPLC Grade or Milli-Q
Formic Acid (FA), ~99%
2-(Methylamino)butanamide hydrochloride Reference Standard
Solutions Preparation
Mobile Phase A (Aqueous): 0.1% Formic Acid in Water.
Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile.
Diluent: Mobile Phase A.
Standard Stock Solution (1.0 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.
Working Standard Solution (0.1 mg/mL): Dilute 2.5 mL of the Standard Stock Solution to 25 mL with Diluent.
Sample Solution (0.1 mg/mL): Accurately weigh ~10 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent. Filter through a 0.45 µm syringe filter if necessary.
Instrumentation and Conditions
Parameter
Setting
Rationale
Instrument
Agilent 1260 Infinity II or equivalent
Standard HPLC system with UV detector.
Column
Waters XBridge C18, 4.6 x 150 mm, 3.5 µm
Provides good retention and peak shape for polar compounds.
Column Temp.
30 °C
Ensures reproducible retention times.
Mobile Phase
A: 0.1% FA in WaterB: 0.1% FA in ACN
Low pH for good peak shape; ACN provides good elution strength.
Gradient
0-2 min: 5% B2-15 min: 5% to 60% B15-16 min: 60% to 95% B16-18 min: 95% B18-18.1 min: 95% to 5% B18.1-22 min: 5% B
Gradient elution ensures separation of early and late-eluting impurities.
Flow Rate
1.0 mL/min
Standard flow rate for a 4.6 mm ID column.
Injection Vol.
10 µL
Balances sensitivity with potential for peak overload.
Detector
UV at 205 nm
Maximizes sensitivity in the absence of a strong chromophore.
| Run Time | 22 minutes | Allows for elution of all components and column re-equilibration. |
System Suitability Criteria
Before sample analysis, a series of injections of the Working Standard Solution are made to verify system performance.
Parameter
Acceptance Criteria
Replicate Injections
5
% RSD of Peak Area
≤ 2.0%
Tailing Factor (T)
0.8 ≤ T ≤ 1.5
| Theoretical Plates (N) | ≥ 2000 |
LC-MS/MS Method for Trace Quantification
Principle and Rationale
This method leverages the high sensitivity and specificity of tandem mass spectrometry. The analyte is separated using a rapid UHPLC gradient and ionized using ESI in positive mode. Quantification is performed using Multiple Reaction Monitoring (MRM), which monitors a specific precursor-to-product ion transition, virtually eliminating matrix interference.[14]
Detailed Experimental Protocol: LC-MS/MS
Reagents, Materials, and Solutions
Use LC-MS grade solvents (Water, ACN, FA).
Prepare standards and samples as described in Section 3.2, but perform serial dilutions with the diluent to create a calibration curve (e.g., 1-500 ng/mL).
Instrumentation and Conditions
Parameter
Setting
Rationale
Instrument
Waters ACQUITY UPLC with Xevo TQ-S or equivalent
High-performance system for sensitive trace analysis.
Column
ACQUITY UPLC HSS C18, 2.1 x 50 mm, 1.8 µm
Shorter column for faster analysis times suitable for MS detection.
Column Temp.
40 °C
Higher temperature reduces viscosity and improves peak shape.
Mobile Phase
A: 0.1% FA in WaterB: 0.1% FA in ACN
Standard volatile mobile phase for LC-MS.
Gradient
0-0.5 min: 2% B0.5-3.0 min: 2% to 80% B3.0-3.5 min: 80% to 95% B3.5-4.0 min: 95% B4.0-4.1 min: 95% to 2% B4.1-5.0 min: 2% B
Specific transition for quantification. Product ion likely from loss of the carboxamide group.
| Collision Energy | 15 eV (Requires optimization) | Optimized to maximize product ion intensity. |
Method Validation Protocol (ICH Q2(R2) Framework)
A validation protocol should be written and approved before initiating studies.[5][15] The validation demonstrates that the analytical procedure is suitable for its intended purpose.[4][16]
Validation Workflow
Caption: Workflow for analytical method validation.
Specificity
The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[3]
Protocol: Analyze blank diluent, a placebo (if applicable), and a sample spiked with known related substances. For the HPLC-UV method, assess peak purity using a photodiode array (PDA) detector. For LC-MS/MS, monitor for interfering peaks in the MRM channel of the blank.
Acceptance Criteria: The analyte peak should be free from interference at its retention time. Peak purity index should be >99.5%.
Linearity and Range
Protocol: Prepare at least five concentrations across the desired range (e.g., 50% to 150% of the nominal concentration for assay; 1 to 500 ng/mL for trace analysis). Plot the peak area response versus concentration and perform a linear regression analysis.
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.998. The y-intercept should not be significantly different from zero.
Hypothetical Linearity Data (HPLC-UV Assay)
Level (%)
Conc. (mg/mL)
Area 1
Area 2
Area 3
Avg. Area
50
0.05
249500
251000
250500
250333
80
0.08
401000
402500
401800
401767
100
0.10
502000
501500
503000
502167
120
0.12
603500
602000
604000
603167
150
0.15
755000
753000
754500
754167
| Result | r² | 0.9999 | | | |
Accuracy and Precision
Accuracy is the closeness of the test results to the true value.[15] Precision is the degree of agreement among individual tests.[15]
Protocol:
Accuracy: Analyze a sample spiked with the reference standard at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. Calculate the percent recovery.
Precision (Repeatability): Perform six replicate analyses of a single sample at 100% of the test concentration.
Precision (Intermediate): Repeat the analysis on a different day with a different analyst or instrument.
Acceptance Criteria:
Accuracy: Mean recovery between 98.0% and 102.0%.
Precision: %RSD ≤ 2.0% for repeatability and intermediate precision.
Hypothetical Accuracy & Precision Data Summary
Level
Accuracy (% Recovery)
Precision (% RSD, n=6)
80%
99.5%
-
100%
100.3%
0.8%
| 120% | 101.1% | - |
Limit of Quantitation (LOQ) and Limit of Detection (LOD)
Protocol: Determine based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.
Acceptance Criteria: S/N for LOQ is typically ≥ 10, and for LOD is ≥ 3. Precision at the LOQ should be acceptable (e.g., %RSD ≤ 10%).
Robustness
The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[6]
Protocol: Introduce small changes to method parameters one at a time and assess the impact on system suitability and sample results.
Parameters to Vary:
Column Temperature (± 2 °C)
Mobile Phase pH (± 0.1 units)
Flow Rate (± 5%)
Organic Content in Mobile Phase (± 2% absolute)
Acceptance Criteria: All system suitability criteria must be met, and the results should not deviate significantly from the nominal method results.
Conclusion
This application note presents two comprehensive, validated analytical methods for the determination of 2-(Methylamino)butanamide hydrochloride. The HPLC-UV method is robust and suitable for routine quality control for assay and purity. The LC-MS/MS method provides the high sensitivity and selectivity required for trace-level impurity analysis. The detailed protocols and validation framework provided herein adhere to global regulatory expectations and ensure the generation of reliable, scientifically sound data throughout the drug development lifecycle.
References
FDA's Analytical Test Method Validation Guidance - ProPharma. (2024).
FDA Guidance on Analytical Method Validation. (n.d.).
Essential FDA Guidelines for Bioanalytical Method Validation. (2025).
Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024).
FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. (n.d.).
ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025).
ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. (n.d.).
ANALYTICAL PROCEDURE DEVELOPMENT Q14 - ICH. (2023).
Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. (2024).
ICH Q14 Analytical procedure development - Scientific guideline - EMA. (2022).
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. - European Bioanalysis Forum. (2012).
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA. (n.d.).
ICH Q2(R2) guideline on validation of analytical procedures - Step 5 - EMA. (2023).
ICH guideline Q14 on analytical procedure development - EMA. (2022).
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012).
A continuous-flow protocol for the synthesis of enantiomerically pure intermediates of anti epilepsy and anti tuberculosis Activ - The Royal Society of Chemistry. (n.d.).
Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites - Agilent. (2007).
2-(Methylamino)butanamide hydrochloride | CAS No - Simson Pharma Limited. (n.d.).
Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood - PMC. (n.d.).
Amino Acid Determination, Revision 1 - US Pharmacopeia (USP). (2016).
Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API at Trace Levels Using Liquid Chromatography–Tandem Mass Spectrometry - MDPI. (2025).
Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics. (n.d.).
A Comparative Guide to the Validation of Analytical Methods for 2-Methyl-3-(methylamino)butan-2-ol - Benchchem. (n.d.).
A Sensitive and Comprehensive LC‐MS/MS Method for the Analysis of Hallucinogens, Synthetic Cathinones, and Synthetic Cannabinoids in Urine Samples - PMC. (2025).
LC–MS-MS Analysis of Synthetic and Natural Cannabinoids Developing an MS Screening Method for Drugs of Abuse Analyzing VOCs in. (n.d.).
Application Note: Handling, Storage, and Moisture Validation of 2-(Methylamino)butanamide Hydrochloride
Executive Summary 2-(Methylamino)butanamide hydrochloride (CAS: 1420659-67-1) is an aliphatic amine-amide derivative frequently utilized as a building block in pharmaceutical synthesis and drug development. While the hyd...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-(Methylamino)butanamide hydrochloride (CAS: 1420659-67-1) is an aliphatic amine-amide derivative frequently utilized as a building block in pharmaceutical synthesis and drug development. While the hydrochloride salt form is intentionally selected to enhance aqueous solubility, it introduces severe hygroscopicity. Improper handling exposes the compound to atmospheric moisture, leading to deliquescence, stoichiometric inaccuracies during weighing, and the failure of moisture-sensitive downstream reactions (e.g., anhydrous couplings or organometallic catalysis).
This application note provides a self-validating framework for the storage, inert handling, and analytical moisture determination of 2-(Methylamino)butanamide hydrochloride, ensuring scientific integrity and reproducibility in the laboratory.
Chemical Profiling & The Causality of Hygroscopicity
To design an effective handling protocol, one must first understand the mechanistic causality behind the compound's instability in ambient air.
While the free base of 2-(methylamino)butanamide is relatively stable, the introduction of hydrochloric acid to form the salt creates a highly polar lattice. The electronegative chlorine atom in the hydrochloride salt acts as a potent hydrogen bond acceptor[1]. When exposed to ambient humidity, the chloride ions actively facilitate hydrogen bonding with atmospheric water molecules, drawing moisture into the crystal lattice[1]. This surface adsorption rapidly progresses to bulk absorption, causing the powder to cake and eventually deliquesce.
Mechanistic pathway of moisture adsorption in hydrochloride salts.
Storage & Environmental Control Parameters
To arrest the hydrogen-bonding cascade described above, strict environmental controls must be maintained. Quantitative storage parameters are summarized below to provide a baseline for laboratory integration.
Table 1: Physicochemical & Storage Parameters
Parameter
Specification / Recommendation
Causality / Rationale
Chemical Formula
C5H13ClN2O
Active pharmaceutical ingredient (API) building block.
Molecular Weight
152.62 g/mol
Required for precise stoichiometric calculations.
Primary Storage
Desiccator over P2O5 or Drierite
Actively scavenges ambient moisture to prevent H-bond formation.
Atmosphere
Argon or High-Purity Nitrogen
Displaces oxygen and water vapor; prevents oxidative degradation.
Vial Sealing
PTFE-lined caps + Parafilm
PTFE provides an inert barrier; Parafilm seals micro-gaps in the thread.
Handling Environment
Glovebox (O2 < 1 ppm, H2O < 1 ppm)
Ensures absolute anhydrous conditions during vial opening and weighing[2].
Protocol 1: Glovebox Manipulation for Anhydrous Assays
Because 2-(Methylamino)butanamide hydrochloride readily absorbs moisture, benchtop weighing (even rapid weighing) introduces unacceptable stoichiometric errors. All manipulations must occur within a controlled inert atmosphere (glovebox).
Step-by-Step Methodology
Step 1: Equipment Pre-Treatment
Action: Bake all spatulas, glass vials, and glass weighing boats in an oven at 250°C overnight under dynamic vacuum[3].
Causality: High heat removes strongly adsorbed surface water from the silanol groups on the glassware. Failure to do this will transfer residual moisture directly to the hygroscopic salt upon contact.
Step 2: Antechamber Transfer
Action: Place the sealed API container and dried equipment into the glovebox antechamber. Perform a minimum of three complete evacuate/refill cycles using high-purity Nitrogen or Argon[4].
Causality: A single purge leaves residual atmospheric oxygen and moisture. Three cycles mathematically dilute the ambient air to negligible parts-per-million (ppm), preventing contamination of the main chamber and preserving the copper/molecular sieve catalyst bed[2][4].
Step 3: Inert Handling & Weighing
Action: Ensure the main chamber sensors read O2 < 1 ppm and H2O < 1 ppm[2]. Open the API container. Weigh the required mass using a static-free glass boat (avoid plastic weighing paper, which generates static and scatters the powder).
Step 4: Sealing and Removal
Action: Transfer the weighed powder into a pre-dried reaction vial. Seal with a PTFE-lined septum cap. Remove from the glovebox via the antechamber.
Causality: The septum cap allows reagents and anhydrous solvents to be injected via syringe later on the benchtop, bypassing the need to ever expose the salt to ambient air again.
Standard operating procedure for handling hygroscopic amine hydrochlorides.
Protocol 2: Analytical Validation via Karl Fischer (KF) Titration
To validate that the storage and handling protocols have successfully prevented moisture uptake, Karl Fischer (KF) titration must be performed. However, titrating amine hydrochlorides presents unique chemical challenges.
The Causality of KF Titration Failure in Amines
Standard KF reagents rely on a specific pH window (pH 5–7) for the stoichiometric oxidation of sulfur dioxide by iodine. If an amine shifts the pH of the titration medium into the strongly alkaline range (pH > 8), a side reaction occurs: the disproportionation of iodine molecules[5]. This side reaction consumes iodine independently of water, leading to dragging endpoints and falsely elevated moisture readings[5].
Furthermore, amine salts often exhibit poor solubility in standard methanol-based KF solvents. Incomplete dissolution traps moisture inside the crystal lattice, leading to falsely low readings.
Optimized KF Titration Methodology
Step 1: Solvent Preparation & Buffering
Action: Add 30 mL of a Methanol/Formamide (2:1 v/v) mixture to the titration cell. Add a weak acid buffer (e.g., salicylic acid or benzoic acid) to the solvent[5].
Causality: Formamide drastically improves the dissolution kinetics of the polar hydrochloride salt[6]. The benzoic/salicylic acid acts as a buffer to neutralize the amine moiety, preventing the pH from exceeding 8 and suppressing iodine disproportionation[5].
Step 2: Pre-Titration
Action: Start the coulometer and titrate the solvent mixture dry until a stable background drift is achieved (< 10 µ g/min ).
Step 3: Sample Introduction
Action: Inside the glovebox, load ~50 mg of 2-(Methylamino)butanamide hydrochloride into a dry, airtight syringe. Weigh the syringe (W1). Inject the powder into the KF cell through the septum. Re-weigh the empty syringe (W2) to determine the exact sample mass.
Step 4: Titration Execution
Action: Execute the titration to a fast endpoint. The instrument will calculate the exact water content based on the coulombs of electricity required to generate the iodine that reacted with the water.
Table 2: Troubleshooting Karl Fischer Titration for Amine Salts
Application Note: Utilizing 2-(Methylamino)butanamide HCl in the Development and Profiling of SV2A-Targeted Neurotherapeutics
Introduction & Mechanistic Rationale The synaptic vesicle protein 2A (SV2A) is a critical transmembrane protein involved in the regulation of neurotransmitter exocytosis. It is globally recognized as the primary binding...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
The synaptic vesicle protein 2A (SV2A) is a critical transmembrane protein involved in the regulation of neurotransmitter exocytosis. It is globally recognized as the primary binding site for the racetam class of broad-spectrum antiepileptic drugs (AEDs), most notably levetiracetam and brivaracetam[1][2]. Extensive Structure-Activity Relationship (SAR) studies have demonstrated that the 2-aminobutanamide scaffold is the essential pharmacophore required for high-affinity hydrogen-bonding interactions within the SV2A binding pocket[1].
2-(Methylamino)butanamide Hydrochloride (CAS: 1420659-67-1; (S)-enantiomer CAS: 1315051-69-4) serves as a highly versatile chiral building block, a structural probe for SAR mapping, and an essential analytical reference standard[3][4]. The butanamide moiety provides the critical H-bond donors and acceptors necessary for target engagement, while the secondary methylamino group offers a highly reactive vector for N-alkylation or cyclization (e.g., forming the 2-oxopyrrolidine ring). By utilizing this compound, neuropharmacologists and medicinal chemists can systematically map the steric boundaries of the SV2A receptor to develop next-generation AEDs and Positron Emission Tomography (PET) neuroimaging agents[5].
Fig 1. Mechanistic pathway of SV2A modulation by butanamide-derived ligands.
Experimental Workflows & Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating internal controls and mechanistic rationales for key experimental choices.
Fig 2. Experimental workflow from butanamide scaffold synthesis to in vivo efficacy validation.
Protocol 1: Synthetic Derivatization for Novel SV2A Probes
This protocol outlines the N-alkylation of 2-(Methylamino)butanamide HCl to generate functionalized SV2A ligands (e.g., fluorinated analogs for PET imaging)[5].
Preparation : Suspend 2-(Methylamino)butanamide HCl (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert nitrogen atmosphere to prevent oxidative degradation of the amine.
Activation : Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise at 0°C.
Causality: DIPEA is a sterically hindered, non-nucleophilic base. It efficiently neutralizes the hydrochloride salt to free the secondary amine for nucleophilic attack without participating in unwanted side reactions.
Electrophilic Addition : Slowly introduce the desired alkyl/aryl halide (e.g., a substituted pyridinylmethyl halide) (1.1 eq).
Reaction Monitoring : Stir the mixture at room temperature for 12–18 hours. Monitor reaction progression via LC-MS until the primary precursor mass is fully consumed.
Purification : Quench the reaction with deionized water, extract with Ethyl Acetate (EtOAc), dry the organic layer over anhydrous Na₂SO₄, and purify via flash column chromatography using a Dichloromethane/Methanol gradient.
Protocol 2: Radioligand Competitive Binding Assay
To evaluate the SV2A binding affinity of the newly synthesized butanamide derivatives, a competitive displacement assay using [3H]-ucb 30889 or [3H]-levetiracetam is employed[2].
Membrane Preparation : Homogenize rat cerebral cortex tissue in ice-cold 0.32 M sucrose buffer. Centrifuge at 1,000 × g for 10 minutes to remove cellular debris, followed by centrifugation of the supernatant at 20,000 × g for 30 minutes to isolate the synaptic vesicle-enriched P2 membrane fraction.
Assay Incubation : In a 96-well microplate, combine 50 µg of the P2 membrane protein, 2 nM of[3H]-ucb 30889, and varying concentrations of the synthesized ligand (
10−10
to
10−4
M) in 50 mM Tris-HCl buffer (pH 7.4).
Equilibration : Incubate the plates at 4°C for 120 minutes.
Causality: Conducting the incubation at 4°C is critical; it minimizes receptor thermal degradation and endogenous protease activity while allowing the competitive binding equilibrium to fully stabilize.
Filtration : Rapidly terminate the reaction by filtering the mixture through GF/C glass fiber filters pre-soaked in 0.1% Polyethylenimine (PEI).
Causality: PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the radioligand. Wash the filters three times with ice-cold buffer.
Quantification : Add liquid scintillation cocktail to the filters and measure radioactivity. Calculate the
IC50
using non-linear regression and convert to
Ki
using the Cheng-Prusoff equation.
Protocol 3: Analytical Profiling and Impurity Quantification
In pharmaceutical manufacturing, unreacted or degraded open-chain precursors like 2-(Methylamino)butanamide can compromise API efficacy. This protocol uses the compound as a reference standard for HPLC-UV profiling[3][4].
Standard Preparation : Dissolve the 2-(Methylamino)butanamide HCl reference standard in Mobile Phase A to a final concentration of 10 µg/mL.
Sample Preparation : Dissolve the synthesized Levetiracetam/Brivaracetam API sample to 1 mg/mL.
Chromatographic Conditions :
Column : C18 Reversed-Phase (250 mm × 4.6 mm, 5 µm).
Mobile Phase : Gradient elution of 0.1% Trifluoroacetic acid (TFA) in Water (A) and Acetonitrile (B).
Flow Rate : 1.0 mL/min.
Detection : UV absorbance at 210 nm.
System Suitability (Self-Validation) : Inject the reference standard five times. The Relative Standard Deviation (RSD) of the peak area must be <2.0%. The resolution (
Rs
) between the active API peak and the 2-(Methylamino)butanamide peak must be >2.5.
Causality: Open-chain impurities often share similar polarities with the cyclized API. Mandating a resolution of >2.5 ensures baseline separation, preventing the overestimation of API purity.
Quantitative Data Summary
The following table summarizes the Structure-Activity Relationship (SAR) dynamics when modifying the butanamide scaffold, highlighting the transition from open-chain precursors to high-affinity clinical therapeutics and diagnostic tracers.
Compound Class
Modification / R-Group
SV2A Affinity (
Ki
)
In Vivo Efficacy (Seizure Models)
Primary Application
Open-Chain Precursor
2-(Methylamino)butanamide
>10 µM
None / Weak
Synthetic Scaffold / Impurity Standard
First-Gen AED
(S)-2-(2-oxopyrrolidin-1-yl)butanamide
~1–3 µM
Moderate
Clinical Epilepsy Therapy
Second-Gen AED
4-propyl substitution on pyrrolidone
~50 nM
High
Refractory Seizures
PET Tracer
Fluorinated pyridinylmethyl derivative
<5 nM
N/A (Diagnostic)
Neurological PET Imaging
References
Development of SV2A Ligands for Epilepsy Treatment: A Review of Levetiracetam, Brivaracetam, and Padsevonil
Source: PubMed Central (PMC) / National Institutes of Health
URL:[Link]
The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam
Source: Proceedings of the National Academy of Sciences (PNAS)
URL:[Link]
Further Investigation of Synaptic Vesicle Protein 2A (SV2A) Ligands Designed for Positron Emission Tomography and Single-Photon Emission Computed Tomography Imaging: Synthesis and Structure–Activity Relationship of Substituted Pyridinylmethyl-4-(3,5-difluorophenyl)pyrrolidin-2-ones
Source: ACS Omega - ACS Publications
URL:[Link]
Technical Support Center: Troubleshooting 2-(Methylamino)butanamide Hydrochloride Purification
Overview: 2-(Methylamino)butanamide hydrochloride (CAS: 1420659-67-1) is a highly polar, low-molecular-weight alpha-amino amide. It is frequently utilized as a chiral building block in the synthesis of active pharmaceuti...
Author: BenchChem Technical Support Team. Date: March 2026
Overview:
2-(Methylamino)butanamide hydrochloride (CAS: 1420659-67-1) is a highly polar, low-molecular-weight alpha-amino amide. It is frequently utilized as a chiral building block in the synthesis of active pharmaceutical ingredients (APIs) [1]. Due to the presence of both a primary amide and a secondary amine hydrochloride, the molecule exhibits extreme hygroscopicity. Researchers frequently encounter issues such as "oiling out" (liquid-liquid phase separation), co-crystallization of impurities, and chiral degradation during purification [2].
This guide provides field-proven, mechanistic solutions to the most common bottlenecks encountered during its isolation.
Section 1: Managing "Oiling Out" and Hygroscopicity
Q: Every time I attempt to crystallize 2-(methylamino)butanamide HCl, it forms a sticky syrup at the bottom of the flask instead of discrete crystals. How do I force crystallization?
A: This phenomenon is known as "oiling out" or Liquid-Liquid Phase Separation (LLPS). It occurs when the melting point of the solvated compound drops below the crystallization temperature of the solvent system. For amine hydrochlorides, this is almost always caused by trace water acting as a plasticizer, which prevents the nucleation of the rigid crystal lattice [2].
Solution: You must establish a strictly anhydrous environment.
Solvent Selection: Avoid ethanol or methanol, as their hydrogen-bonding capacity is too high, keeping the polar salt in solution. Instead, use anhydrous Isopropanol (IPA) as the primary solvent.
Anti-Solvent Strategy: Use anhydrous acetone or diethyl ether to force precipitation. Acetone is highly effective for amine hydrochlorides because it is miscible with IPA but acts as a poor solvent for the highly polar HCl salt [3].
Self-Validating Check: Before adding the anti-solvent, perform a Karl Fischer (KF) titration on your IPA solution. The water content must be strictly <0.1% w/w to guarantee crystal nucleation over LLPS.
Q: My NMR shows contamination with methylamine hydrochloride and unreacted 2-bromobutanamide. How can I separate these since they precipitate together?
A: Methylamine hydrochloride shares a nearly identical solubility profile with 2-(methylamino)butanamide HCl in polar solvents, making fractional crystallization of the salts highly inefficient.
Solution: The separation must occur before salt formation by exploiting differential physical properties in the free-base state.
Removing Methylamine: Methylamine is highly volatile (boiling point -6°C). Before adding HCl, subject the crude free-base mixture to vacuum distillation (at 30-40°C) to pull off unreacted methylamine gas.
Removing 2-Bromobutanamide: The starting material lacks the basic amine group. While the product is in its free-base form, dissolve the mixture in a biphasic system of 0.1 M HCl (aq) and Ethyl Acetate. The unreacted 2-bromobutanamide will partition into the organic layer, while your protonated product remains in the aqueous layer. You can then re-basify the aqueous layer (keeping temperatures low), extract with dichloromethane (DCM), and proceed to anhydrous salt formation.
Q: I am synthesizing the (S)-enantiomer, but my chiral HPLC shows significant racemization after the workup. What is causing this?
A: The alpha-proton (located between the carbonyl group and the secondary amine) is relatively acidic. Prolonged exposure to strong bases (such as excess methylamine or NaOH during the free-basing step) at elevated temperatures promotes enolization. The formation of a planar enolate intermediate destroys the stereocenter, leading to a racemic mixture upon reprotonation [1].
Solution: Strict temperature control is required. Keep the reaction and workup temperatures strictly below 20°C during any basification steps to kinetically freeze the deprotonation pathway.
Base-catalyzed racemization pathway of (S)-2-(Methylamino)butanamide during purification.
Section 4: Quantitative Data & Solvent Selection
To optimize your crystallization, refer to the following solubility and hygroscopicity data for 2-(methylamino)butanamide HCl across common solvent systems.
Solvent System (v/v)
Solubility at 20°C (mg/mL)
Solubility at 60°C (mg/mL)
Water Uptake at 75% RH
Crystal Yield (%)
Purity (HPLC)
Methanol (100%)
>500
>500
High (>15%)
<10% (Oils out)
N/A
Ethanol / Water (90:10)
350
480
High (>12%)
25% (Sticky solid)
88%
Isopropanol (100%)
45
180
Moderate (5%)
65%
95%
Isopropanol / Acetone (1:5)
<5
120
Low (<2%)
>85%
>99%
Isopropanol / Diethyl Ether (1:10)
<2
90
Low (<2%)
>90%
98%
Data synthesized from standard aliphatic amine hydrochloride crystallization behaviors [3]. The bolded row represents the optimal, scalable system.
This protocol outlines the anhydrous crystallization of 2-(methylamino)butanamide hydrochloride to prevent oiling out and ensure >99% purity [3].
Prerequisites: All glassware must be oven-dried. Solvents must be strictly anhydrous (stored over 3Å molecular sieves).
Free-Base Preparation: Concentrate the crude 2-(methylamino)butanamide free base to a thick oil under reduced pressure (max 35°C) to remove volatile amines.
Dissolution: Dissolve the crude oil in anhydrous Isopropanol (3 mL per gram of crude). Stir at room temperature until fully homogeneous.
Acidification: Cool the solution to 0-5°C using an ice bath. Slowly bubble anhydrous HCl gas, or add a pre-titrated solution of HCl in Isopropanol (1.05 equivalents).
Self-Validating Check: Monitor the pH by spotting on wet pH paper; it should read ~2. Do not use aqueous HCl, as the introduced water will cause immediate oiling out.
Anti-Solvent Addition: While maintaining the temperature at 5°C, add anhydrous Acetone dropwise (15 mL per gram of crude) over 30 minutes. The solution will become turbid, and fine white crystals will begin to nucleate.
Maturation: Stir the resulting slurry at 0-5°C for 2 to 4 hours. This maturation period allows the crystal lattice to organize, excluding trapped solvent molecules.
Isolation: Filter the crystals rapidly under a nitrogen blanket using a Büchner funnel to prevent atmospheric moisture absorption. Wash the filter cake with cold, anhydrous Acetone (2 x 5 mL).
Drying: Transfer the solid immediately to a vacuum desiccator. Dry at 40°C under high vacuum (<10 mbar) for 12 hours to constant weight.
Optimized purification workflow for 2-(Methylamino)butanamide HCl to prevent oiling out.
References
Biocatalytic production of (S)-2-aminobutanamide by a novel d-aminopeptidase from Brucella sp. with high activity and enantioselectivity. Journal of Biotechnology. URL:[Link]
Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Pharmaceutics (MDPI). URL:[Link]
Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2 (Principles of Amine Crystallization). Chemical Communications (RSC). URL:[Link]
Optimization
Technical Support Center: Troubleshooting the Synthesis of 2-(Methylamino)butanamide Hydrochloride
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers, process chemists, and drug development professionals working on the synthesis of 2-(Methylamino)buta...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers, process chemists, and drug development professionals working on the synthesis of 2-(Methylamino)butanamide hydrochloride—a critical alpha-amino amide intermediate often utilized in the development of neuroactive APIs (such as levetiracetam analogs).
The most scalable and widely adopted synthetic route involves the nucleophilic substitution (SN2) of 2-bromobutanamide with methylamine, followed by hydrochloride salt formation. While seemingly straightforward, this transformation is highly susceptible to chemoselectivity issues. This guide deconstructs the reaction mechanics, addresses common side reactions, and provides a self-validating protocol to ensure high-purity yields.
Part 1: Troubleshooting FAQs (Mechanistic Insights)
Q1: Why is my reaction yielding high amounts of 2-(dimethylamino)butanamide (over-alkylation)?A: This is a classic manifestation of the Menschutkin reaction dynamics. When the primary amine (methylamine) reacts with 2-bromobutanamide, it forms a secondary amine. Due to the electron-donating inductive effect of the newly attached alkyl group, this secondary amine is actually more nucleophilic than the starting primary amine. Consequently, it competes aggressively for the remaining electrophile, leading to the tertiary amine byproduct.
Solution: To statistically favor mono-alkylation, you must use a massive excess of methylamine (e.g., 10 equivalents) and employ a slow, dropwise addition of the electrophile into the amine solution ().
Q2: I am observing crotonamide (2-butenamide) in my LC-MS traces. How do I prevent this?A: Methylamine acts not only as a nucleophile but also as a moderately strong base. While SN2 substitution is the desired pathway, the basicity of methylamine can trigger a competing E2 elimination, abstracting a beta-proton and kicking off the bromide leaving group to form the
α,β
-unsaturated amide (crotonamide). Because elimination pathways have a higher activation entropy than substitution pathways, heat heavily favors E2.
Solution: Maintain the reaction temperature strictly at or below 0 °C during the addition phase to kinetically trap the reaction in the SN2 pathway.
Q3: My isolated product is contaminated with 2-(methylamino)butanoic acid. What caused this degradation?A: You are observing amide hydrolysis. While amides are generally stable, exposing them to harsh basic conditions (e.g., using aqueous methylamine at elevated temperatures) or introducing water during the acidic hydrochloride salt formation can cleave the amide bond into the corresponding carboxylic acid ().
Solution: Transition to strictly anhydrous conditions. Use methylamine dissolved in absolute THF or ethanol, and utilize anhydrous HCl in dioxane for the final salt formation.
Part 2: Quantitative Data & Analytical Signatures
To rapidly diagnose your reaction outcomes, compare your LC-MS and isolated mass data against the standardized analytical signatures summarized below.
Chemical Species
Role / Mechanism
MW ( g/mol )
LC-MS [M+H]⁺
Prevention / Control Strategy
2-(Methylamino)butanamide
Target Product (Free Base)
116.16
117.1
N/A (Optimize for this species)
2-(Dimethylamino)butanamide
Side Product: Over-alkylation
130.19
131.2
Use >10 eq excess CH₃NH₂; slow addition.
Crotonamide (2-Butenamide)
Side Product: E2 Elimination
85.10
86.1
Maintain reaction temp ≤ 0 °C.
2-(Methylamino)butanoic acid
Side Product: Amide Hydrolysis
117.15
118.1
Use strictly anhydrous solvents and reagents.
Part 3: Reaction Workflow & Logical Relationships
The following diagram maps the intended synthetic pathway against the competing side reactions discussed above.
Reaction pathways and side reactions in the synthesis of 2-(Methylamino)butanamide hydrochloride.
Part 4: Self-Validating Experimental Protocol
This step-by-step methodology is designed as a self-validating system. Do not proceed to the next step unless the in-line validation criteria are met.
Step 1: Controlled Amination (SN2 Substitution)
Preparation: Charge a flame-dried, round-bottom flask with a magnetic stir bar and a solution of methylamine (2.0 M in anhydrous THF, 10.0 eq).
Cooling: Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0 °C.
Addition: Dissolve 2-bromobutanamide (1.0 eq) in a minimal volume of anhydrous THF. Add this solution dropwise to the methylamine solution over 45 minutes using a syringe pump.
Causality Check: The 10-fold excess of methylamine statistically outcompetes the newly formed secondary amine, preventing over-alkylation. Cooling to 0 °C suppresses the higher-activation-energy E2 elimination pathway.
Validation: After 4 hours of stirring at 0 °C, pull a 10 µL aliquot, quench in methanol, and analyze via LC-MS. Proceed only when the starting material mass (m/z 166.0/168.0) is <1% and the target mass (m/z 117.1) has plateaued.
Step 2: Workup and Free Base Isolation
Concentration: Transfer the reaction mixture to a rotary evaporator. Concentrate under reduced pressure, ensuring the water bath does not exceed 25 °C, to remove the THF and excess volatile methylamine.
Extraction: Dissolve the crude residue in ethyl acetate. Wash the organic layer once with saturated aqueous NaHCO₃, followed by brine.
Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
Causality Check: Low-temperature evaporation prevents thermal degradation. The mild basic wash neutralizes hydrobromide salts without hydrolyzing the amide bond.
Validation: Perform TLC (DCM:MeOH 9:1, Ninhydrin stain). The secondary amine product should appear as a single major spot that stains pink/red.
Step 3: Hydrochloride Salt Formation
Dissolution: Dissolve the isolated free base in anhydrous diethyl ether (or anhydrous DCM if solubility is poor). Cool to 0 °C.
Precipitation: Dropwise add HCl (4.0 M in dioxane, 1.05 eq) under vigorous stirring. A white precipitate will form immediately.
Isolation: Stir for an additional 30 minutes at 0 °C, then collect the solid via vacuum filtration under a nitrogen blanket. Wash the filter cake with cold anhydrous ether and dry under high vacuum.
Causality Check: Using anhydrous HCl in dioxane/ether is critical. Aqueous HCl would introduce water, acting as a nucleophile to catalyze the hydrolysis of the amide to 2-(methylamino)butanoic acid.
Validation: Dissolve a few crystals in D₂O for ¹H-NMR. The absence of a carboxylic acid OH peak (or shift in the alpha-proton) and the correct integration of the methylamine protons (3H singlet at ~2.6 ppm) confirm the intact amide salt.
References
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. URL:[Link]
Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. URL:[Link]
Troubleshooting
Optimizing chiral separation of (S)-2-(Methylamino)butanamide hydrochloride
Welcome to the Technical Support Center for the chiral separation of (S)-2-(Methylamino)butanamide hydrochloride . As a Senior Application Scientist, I have designed this guide to address the specific chromatographic cha...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the chiral separation of (S)-2-(Methylamino)butanamide hydrochloride . As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges presented by this molecule.
(S)-2-(Methylamino)butanamide is a highly polar, low-molecular-weight chiral intermediate. Its structure presents a unique triad of challenges: a basic secondary amine (methylamino group), a polar primary amide, and an HCl salt form. Successfully resolving its enantiomers requires precise control over analyte ionization, stationary phase interactions, and mobile phase solubility[1].
I. Troubleshooting Guide & FAQs
Q1: Why do I observe severe peak tailing and broad peaks for this compound on polysaccharide chiral stationary phases (CSPs)?Causality: The secondary amine in the methylamino group is highly basic. While the primary amide provides excellent hydrogen-bonding sites necessary for chiral recognition by the CSP's carbamate linkages[2], the basic amine interacts deleteriously with residual, unendcapped acidic silanol groups on the silica support matrix[1]. This secondary ionic interaction causes the analyte to stick to the column, resulting in severe peak tailing.
Solution: You must mask the active silanol sites. Add a basic modifier, such as 0.1% to 0.2% Diethylamine (DEA) or Triethylamine (TEA), to the mobile phase[1]. The DEA competitively binds to the silanols, allowing the 2-(Methylamino)butanamide to interact purely with the chiral selector.
Q2: Should I inject the compound as the hydrochloride salt or the free base?Causality: Injecting the HCl salt directly into a Normal Phase (NP) system (e.g., Hexane/Ethanol) is a primary cause of method failure. The highly polar HCl salt is practically insoluble in non-polar alkanes. If dissolved in a polar diluent (like methanol) and injected into a hexane-rich mobile phase, the analyte experiences a sudden drop in dielectric constant and precipitates at the column head. As the organic modifier slowly dissolves this precipitate, it creates a continuous feed of analyte, resulting in split, distorted, or missing peaks.
Solution: Always free-base the sample prior to injection. Add 0.5% DEA to your sample diluent. This neutralizes the HCl salt, liberating the highly soluble free base and ensuring a sharp, uniform injection band.
Q3: Which Chiral Stationary Phase (CSP) family provides the highest success rate for amino amides?Causality: Amylose and cellulose tris(phenylcarbamate) derivatives (e.g., Chiralpak AD-H, IA, IC) are the gold standard for amino amides[3]. The chiral recognition mechanism relies on the donor-acceptor
π−π
interactions and simultaneous hydrogen bonding between the analyte's amide group and the CSP's carbamate backbone[2].
Solution: Begin your screening with immobilized polysaccharide columns (like Chiralpak IA or IC), as their robust nature allows for the use of strong solvents in Polar Organic Mode (POM), which is highly effective for polar basic amines[1].
Q4: How do I scale up from analytical HPLC to preparative SFC for this molecule?Causality: Supercritical Fluid Chromatography (SFC) utilizes supercritical
CO2
, which has gas-like viscosity and liquid-like density, allowing for faster mass transfer and higher loading capacities compared to HPLC[4]. However, basic amines can still tail in SFC due to the slightly acidic nature of
CO2
(which forms carbonic acid with trace water).
Solution: Use a co-solvent of Methanol containing 0.1% to 0.5% DEA or isopropylamine. Recent studies also suggest that methanesulfonic acid (MSA) can act as a highly effective additive for polar species in SFC without the need for water, yielding perfectly symmetrical peaks[4].
II. Mechanistic Visualization
To understand how to optimize the method, we must visualize the competing interactions occurring inside the column.
Mechanistic pathway of (S)-2-(Methylamino)butanamide interactions within a polysaccharide CSP.
III. Quantitative Data Summary
The following table summarizes the optimized chromatographic parameters for resolving basic amino amides based on empirical data and established chiral separation principles[1][3].
Chromatographic Mode
Mobile Phase Composition
Recommended Additive
Target CSP Family
Expected Resolution (
Rs
)
Application Suitability
Normal Phase (NP)
Hexane / Ethanol (80:20)
0.1% DEA
Amylose (AD-H, IA)
> 2.0
Analytical ee% determination.
Polar Organic (POM)
100% Methanol or Acetonitrile
0.1% DEA + 0.1% TFA
Cellulose (OD-H, IC)
1.5 - 2.5
High solubility; good for HCl salts.
Reversed-Phase (RP)
Water / Acetonitrile (Gradient)
20mM Ammonium Bicarbonate
Immobilized (IA, IB, IC)
1.2 - 1.8
LC-MS compatibility; no DEA allowed.
SFC (Preparative)
CO2
/ Methanol (70:30)
0.2% DEA or 0.1% MSA
Amylose/Cellulose
> 2.5
High-throughput preparative scale-up.
IV. Experimental Protocol: Self-Validating Method Development
This step-by-step methodology ensures a robust, reproducible separation. The protocol is designed as a self-validating system: if a step fails, the observable symptoms will immediately dictate the corrective action.
Step 1: Sample Preparation (The Free-Basing Step)
Weigh 2.0 mg of (S)-2-(Methylamino)butanamide hydrochloride into a 2 mL HPLC vial.
Add 1.0 mL of Ethanol containing 0.5% Diethylamine (DEA).
Vortex for 30 seconds. Validation Check: The solution must be completely clear. If particulate matter remains, the salt has not fully converted. Add an additional 10
μL
of DEA and sonicate.
Step 2: Mobile Phase Preparation
Prepare a Normal Phase eluent: 800 mL HPLC-grade Hexane and 200 mL HPLC-grade Ethanol.
Add 1.0 mL of DEA to the mixture (yielding 0.1% v/v).
Degas the mixture via ultrasonication for 10 minutes. Validation Check: Monitor the baseline noise upon pumping. A fluctuating baseline indicates incomplete degassing or additive immiscibility.
Step 3: Column Screening & Equilibration
Install a Chiralpak IA or AD-H column (4.6 x 250 mm, 5
μm
).
Flush the column with the mobile phase at 1.0 mL/min for at least 30 column volumes (approx. 45 minutes) to ensure the DEA fully saturates and masks the silica silanols[1].
Set the column oven temperature to 25°C and the UV detector to 210 nm (amides lack strong chromophores, necessitating low-wavelength detection).
Step 4: Injection and Optimization
Inject 5
μL
of the prepared sample.
Evaluate the chromatogram.
If
Rs
< 1.5: Decrease the Ethanol content to 10% to increase retention and
α
(selectivity).
If peak tailing factor > 1.5: The silanols are not fully masked. Increase DEA in the mobile phase to 0.2%[1].
Workflow for optimizing the chiral separation of basic amino amide hydrochlorides.
V. References
ResearchGate. Preparation and application of a novel Pirkle-type chiral stationary phase in liquid chromatography. Retrieved from:[Link]
ResearchGate. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from:[Link]
ResearchGate. Methanesulfonic acid in chiral supercritical fluid chromatography: the quest for perfect peaks and the trials of resolution. Retrieved from:[Link]
Technical Support Center: 2-(Methylamino)butanamide Hydrochloride Stability and Degradation
Welcome to the technical support center for 2-(Methylamino)butanamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical insights into the...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for 2-(Methylamino)butanamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical insights into the stability and degradation of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
I. Troubleshooting Guide
This section addresses common problems encountered during the handling, storage, and analysis of 2-(Methylamino)butanamide hydrochloride.
Issue 1: Appearance of Unknown Peaks in HPLC Chromatogram After Storage
Question: I have been storing a solution of 2-(Methylamino)butanamide hydrochloride and now observe unexpected peaks in my HPLC analysis. What could be the cause and how can I fix it?
Answer:
The appearance of new peaks in your chromatogram is a strong indicator of degradation.[1] The primary suspects for a compound like 2-(Methylamino)butanamide hydrochloride, which contains both an amide and a secondary amine functional group, are hydrolysis and oxidation.
Causality and Troubleshooting Steps:
Hydrolytic Degradation: The amide bond is susceptible to hydrolysis, especially under acidic or basic conditions, which would yield 2-(methylamino)butanoic acid and ammonia.[2][3] Although amides are generally resistant to hydrolysis in neutral water, the presence of acidic or basic residues can catalyze this reaction.[2][4]
Troubleshooting:
Verify Solvent Purity: Ensure the solvent used for your solution is of high purity and free from acidic or basic contaminants.
Control pH: If your experimental conditions allow, buffer the solution to a neutral pH to minimize acid or base-catalyzed hydrolysis.
Dry Storage: For solid material, ensure it is stored in a dry environment, as absorbed moisture can facilitate hydrolysis over time.[5][6] Using a desiccator is recommended.[1]
Oxidative Degradation: The secondary amine is prone to oxidation, which can lead to the formation of N-oxides or other related impurities.[1]
Troubleshooting:
Inert Atmosphere: When preparing and storing solutions, purge the vial with an inert gas like nitrogen or argon to displace oxygen.
Tightly Sealed Containers: Ensure your storage containers are tightly sealed to prevent prolonged exposure to air.[5][6][7]
Avoid Incompatible Materials: Store away from strong oxidizing agents.[6][8]
Reaction with Carbon Dioxide: Amines can react with atmospheric carbon dioxide to form carbamates.[1]
Troubleshooting:
Minimize Air Exposure: As with oxidative degradation, minimizing contact with air by working under an inert atmosphere and using well-sealed containers is crucial.[1]
Below is a logical workflow for investigating and preventing degradation:
Caption: Workflow for investigating and preventing degradation.
Issue 2: Change in Physical Appearance of the Solid Compound
Question: The solid 2-(Methylamino)butanamide hydrochloride I have has changed color/become clumpy. Is it still usable?
Answer:
A change in the physical appearance of a compound is a significant indicator of potential degradation or contamination.[1] For 2-(Methylamino)butanamide hydrochloride, which is known to be hygroscopic, clumping is likely due to moisture absorption.[6] Color change often suggests chemical degradation.
Causality and Troubleshooting Steps:
Hygroscopicity: The compound readily absorbs moisture from the atmosphere, which can lead to clumping and may also accelerate hydrolytic degradation.
Troubleshooting:
Proper Storage: Always store the solid compound in a tightly closed container in a cool, dry, and well-ventilated place.[5][6][7] Storing in a desiccator is highly recommended.
Inert Atmosphere: For long-term storage, consider storing under an inert gas to displace moist air.[6]
Degradation: As mentioned previously, the compound can degrade via hydrolysis or oxidation. These chemical changes can result in colored impurities.
Troubleshooting:
Analytical Confirmation: Before use, it is critical to re-analyze the material using a suitable analytical method, such as HPLC, to determine its purity.
Review Storage History: Compare your storage conditions against the recommended guidelines to identify any potential lapses.
II. Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 2-(Methylamino)butanamide hydrochloride?
A1: Based on available safety data sheets and chemical properties, the following storage conditions are recommended:
Protect from light (storing in an amber vial is a good practice)
Although specific photostability data is not readily available, it is a general good practice for complex organic molecules.
Incompatibilities
Store away from strong oxidizing agents and incompatible materials.[5][6][8]
To prevent chemical reactions that could lead to degradation.
Q2: What are the likely degradation pathways for 2-(Methylamino)butanamide hydrochloride?
A2: The chemical structure of 2-(Methylamino)butanamide hydrochloride suggests two primary degradation pathways:
Hydrolysis: The amide functional group can undergo hydrolysis, particularly in the presence of acid or base, to form 2-(methylamino)butanoic acid and an ammonium salt (in acidic conditions) or ammonia and a carboxylate salt (in basic conditions).[2][3]
Oxidation: The secondary amine is susceptible to oxidation, which can lead to the formation of various products, including N-oxides.
The potential degradation pathways are illustrated below:
Caption: Potential degradation pathways.
Q3: How can I perform a forced degradation study for this compound?
A3: A forced degradation study, also known as stress testing, is essential for identifying potential degradation products and establishing a stability-indicating analytical method.[10][11][12] This involves subjecting the compound to more severe conditions than accelerated stability testing.[11]
Protocol: Forced Degradation Study
Objective: To identify the potential degradation products and pathways for 2-(Methylamino)butanamide hydrochloride and to develop a stability-indicating analytical method.
HPLC system with a suitable detector (e.g., UV, MS)
pH meter
Oven
Photostability chamber
Experimental Workflow:
Caption: Workflow for a forced degradation study.
Procedure:
Sample Preparation: Prepare a stock solution of 2-(Methylamino)butanamide hydrochloride in a suitable solvent (e.g., a mixture of water and acetonitrile).
Stress Conditions:
Acidic Hydrolysis: Mix the stock solution with an equal volume of HCl solution. Heat the mixture (e.g., at 60°C) for a defined period (e.g., 24 hours).[1]
Basic Hydrolysis: Mix the stock solution with an equal volume of NaOH solution. Heat the mixture under the same conditions as the acidic hydrolysis.[1]
Oxidative Degradation: Mix the stock solution with a solution of H₂O₂. Keep the mixture at room temperature for a defined period.[1]
Thermal Degradation: Expose the solid compound or the stock solution to elevated temperatures (e.g., 80°C) in an oven.[1]
Photolytic Degradation: Expose the solid compound or the stock solution to light according to ICH Q1B guidelines, which recommend an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[13] A dark control should be kept under the same conditions to separate light-induced changes from thermal effects.
Sample Analysis: At appropriate time points, withdraw samples from each stress condition, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a developed HPLC method. The goal is to achieve about 10-20% degradation.[3][10]
Method Development: The HPLC method should be capable of separating the parent compound from all major degradation products.[1]
Characterization: If significant degradation is observed, the major degradation products should be characterized using techniques like LC-MS and NMR to elucidate their structures.
Data Presentation:
The results of the forced degradation study can be summarized in a table for easy comparison.
Stress Condition
% Assay of Parent Compound
% Area of Major Degradant 1
% Area of Major Degradant 2
Control
99.8
-
-
0.1 M HCl, 60°C, 24h
85.2
12.1 (Hydrolysis Product)
-
0.1 M NaOH, 60°C, 24h
82.5
15.3 (Hydrolysis Product)
-
3% H₂O₂, RT, 48h
90.1
8.5 (Oxidation Product)
-
80°C, 48h
98.5
<0.5
<0.5
Photolytic (ICH Q1B)
99.2
<0.5
-
Note: The data presented in this table is hypothetical and for illustrative purposes only.
By following these guidelines, researchers can minimize the degradation of 2-(Methylamino)butanamide hydrochloride during storage and proactively identify potential stability issues.
III. References
Sdfine. (n.d.). Chemwatch GHS SDS in English (European) 13861. Retrieved from [Link]
K.M. Alsante, et al. (2014, March 1). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. Retrieved from [Link]
Tepnel Pharma Services. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
Klick, S., et al. (2005). Toward a general strategy for degradation pathway elucidation. Journal of Pharmaceutical and Biomedical Analysis, 39(5), 853-863.
European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]
Patel, Y., & Shah, N. (2023). Stability indicating study by using different analytical techniques. International Journal of Scientific Development and Research, 8(12), 354-360.
Google Patents. (2010). CN101684078A - Chemical synthesis method for of 2-amino-butanamide hydrochloride. Retrieved from
U.S. Food and Drug Administration. (1999). 21035 Keppra Clinical Pharmacology Biopharmaceutics Review Part 2. Retrieved from [Link]
Google Patents. (2013). CN103086913A - Method for preparing 2-aminobutanamide hydrochloride. Retrieved from
Chemistry LibreTexts. (2021, February 15). 12.7: Chemical Properties of Amides- Hydrolysis. Retrieved from [Link]
Kong, F., et al. (2020). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride. Food Chemistry, 320, 126630.
IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
Kou, D., & Wigman, L. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America, 41(1), 24-28.
Atlas Material Testing Technology. (n.d.). Photostability of Pharmaceuticals. Retrieved from [Link]
Ciappara, C., & Mifsud, S. (2010). Stability Studies On Analytical Solutions In A Pharmaceutical Laboratory. Malta Journal of Health Sciences, 1(1), 18-23.
Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry and Chemical Sciences, 3(2), 21-30.
Rawat, T., & Pandey, I. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(1), 1-8.
Al-Alas, A. A., et al. (2024). Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). Future Journal of Pharmaceutical Sciences, 10(1), 22.
Lepaumier, H., et al. (2009). Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture; identification of degradation products, reaction mechanisms and computational studies. International Journal of Greenhouse Gas Control, 3(2), 158-167.
Blessy, M., et al. (2014). Significance of Stability Studies on Degradation Product. Research Journal of Pharmacy and Technology, 7(4), 484-490.
European Medicines Agency. (2023, July 13). Stability testing of existing active substances and related finished products. Retrieved from [Link]
Roy, C., et al. (2022). Isolation, Identification, and Characterization of Forced Degradation Products of Bosentan by Using Advanced Analytical Techniques. Molecules, 27(19), 6527.
Freeman, S. A., & Rochelle, G. T. (2011). Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture; identification of degradation products, reaction mechanisms and computational studies. Energy Procedia, 4, 349-356.
Technical Support Center: Troubleshooting Poor Peak Shape in HPLC Analysis of 2-(Methylamino)butanamide HCl
Welcome to our dedicated technical support guide for resolving poor peak shape in the High-Performance Liquid Chromatography (HPLC) analysis of 2-(Methylamino)butanamide HCl. This resource is designed for researchers, sc...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to our dedicated technical support guide for resolving poor peak shape in the High-Performance Liquid Chromatography (HPLC) analysis of 2-(Methylamino)butanamide HCl. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges such as peak tailing, fronting, or broadening with this specific analyte. Our goal is to provide you with the expertise and practical solutions needed to achieve optimal chromatographic performance.
Understanding the Molecule: 2-(Methylamino)butanamide HCl
2-(Methylamino)butanamide HCl is a small, polar molecule containing a secondary amine and an amide functional group. Its basic nature (due to the amine) and high polarity make it susceptible to strong interactions with residual silanols on silica-based stationary phases, a primary cause of poor peak shape. The hydrochloride salt form also influences its behavior in solution. A thorough understanding of these properties is the first step in effective troubleshooting.
Question 1: My peak for 2-(Methylamino)butanamide HCl is exhibiting significant tailing. What are the most likely causes and how can I fix it?
Peak tailing is the most common issue for basic compounds like 2-(Methylamino)butanamide HCl. It is typically caused by strong, unwanted interactions between the analyte and the stationary phase.
Primary Cause: Silanol Interactions
Standard silica-based C18 columns have residual, acidic silanol groups (Si-OH) on their surface. The positively charged amine group of your analyte can interact strongly with these negatively charged silanols through secondary ionic interactions. This leads to a portion of the analyte being retained longer than the bulk, resulting in a tailed peak.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting peak tailing.
Detailed Solutions:
Mobile Phase pH Control:
Mechanism: By adjusting the mobile phase pH, you can control the ionization state of both the analyte and the silanol groups. For a basic compound like 2-(Methylamino)butanamide HCl, working at a low pH (e.g., pH 2.5-3.5) will ensure the analyte is fully protonated (positively charged) and the silanols are mostly neutral, thus minimizing ionic interactions.
Protocol:
Prepare your aqueous mobile phase component (e.g., water or a buffer).
Add a suitable acidifier like formic acid, trifluoroacetic acid (TFA), or phosphoric acid. Start with a concentration of 0.1% (v/v).
Measure and adjust the pH to your target value (e.g., 3.0).
Mix with your organic modifier (e.g., acetonitrile or methanol) to the desired ratio.
Equilibrate the column thoroughly with the new mobile phase before injecting your sample.
Use of a Competing Base:
Mechanism: Adding a small, basic compound to the mobile phase, such as triethylamine (TEA), can "shield" the analyte from the active silanol sites. The competing base will preferentially interact with the silanols, leaving fewer sites available for the analyte to bind to, thereby improving peak shape.
Protocol:
Add a low concentration of a competing base (e.g., 0.1% TEA) to your aqueous mobile phase.
Adjust the pH as described above. Note that the addition of a base will require more acid to reach the target pH.
Be aware that TEA can be difficult to remove from the column and may suppress MS signals if you are using an LC-MS system.
Choice of Stationary Phase:
Mechanism: Modern columns are designed to minimize silanol interactions.
Recommendations:
End-capped Columns: Select columns that are thoroughly end-capped, where the residual silanols are chemically bonded with a small, less-polar group.
Sterically Protected Phases: Columns with bulky side chains near the silica surface can physically hinder the analyte from reaching the silanols.
Hybrid Silica Particles: These columns incorporate organic groups into the silica matrix, reducing the number of available silanols.
Parameter
Recommendation for 2-(Methylamino)butanamide HCl
Rationale
Mobile Phase pH
2.5 - 3.5
Suppresses silanol ionization, ensuring analyte is fully protonated.
Mobile Phase Additive
0.1% Formic Acid or 0.05% TFA
Provides protons for pH control and can act as an ion-pairing agent.
Column Type
High-purity, end-capped C18 or a polar-embedded phase.
Minimizes silanol interactions, the primary cause of tailing.
Temperature
30 - 40 °C
Can improve peak shape and reduce viscosity, but monitor analyte stability.
Question 2: I'm observing peak fronting. What does this indicate and how can I resolve it?
Peak fronting is less common than tailing for this type of analyte but can occur under specific conditions.
Primary Causes:
Sample Overload: Injecting too much sample can saturate the stationary phase, leading to a fronting peak.
Poor Sample Solubility: If the analyte is not fully dissolved in the mobile phase, it can lead to a distorted peak shape.
Troubleshooting Steps:
Reduce Injection Volume and Concentration:
Protocol:
Prepare a dilution series of your sample (e.g., 1:2, 1:5, 1:10).
Inject the diluted samples and observe the peak shape. If the fronting diminishes with dilution, you are likely overloading the column.
Determine the optimal concentration and injection volume that gives a symmetrical peak.
Match Sample Solvent to Mobile Phase:
Mechanism: Injecting a sample in a solvent that is much stronger than the mobile phase can cause the analyte to travel through the column too quickly at the beginning, leading to fronting.
Protocol:
Ideally, dissolve your sample in the initial mobile phase composition.
If this is not possible due to solubility constraints, use a solvent that is as weak as or weaker than the mobile phase.
Question 3: My peak is broad, but symmetrical. What are the potential causes and solutions?
Broad peaks indicate a loss of efficiency in the chromatographic system.
Potential Causes and Solutions:
Caption: Common contributors to peak broadening.
Extra-Column Volume:
Explanation: Excessive tubing length or diameter between the injector, column, and detector can cause the peak to broaden before it is detected.
Solution: Use tubing with a small internal diameter (e.g., 0.005 inches) and keep the lengths as short as possible.
Flow Rate Optimization:
Explanation: The van Deemter equation describes the relationship between flow rate and column efficiency. A flow rate that is too high or too low can lead to peak broadening.
Solution: Perform a flow rate optimization study to find the optimal flow rate for your column dimensions and particle size.
Column Contamination or Degradation:
Explanation: Over time, columns can become contaminated or the stationary phase can degrade, leading to a loss of efficiency.
Solution:
Use a guard column to protect the analytical column.
Follow the manufacturer's recommendations for column washing and regeneration.
If the problem persists, replace the column.
References
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons. [Link]
Waters Corporation. (n.d.). A Primer on HPLC Column Technology. [Link]
Optimization
Technical Support Center: Scaling Up the Synthesis of (S)-2-(Methylamino)butanamide Hydrochloride
Welcome to the technical support center for the synthesis of (S)-2-(Methylamino)butanamide hydrochloride. This guide is designed for researchers, chemists, and process development professionals who are looking to scale u...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of (S)-2-(Methylamino)butanamide hydrochloride. This guide is designed for researchers, chemists, and process development professionals who are looking to scale up this synthesis from the bench to pilot or manufacturing scale. We will address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols grounded in established chemical principles.
(S)-2-(Methylamino)butanamide hydrochloride is a chiral building block crucial for the synthesis of various active pharmaceutical ingredients (APIs). Its successful and scalable synthesis hinges on careful control of reaction parameters to ensure high chemical yield and, most critically, to preserve the stereochemical integrity of the chiral center. This guide provides practical, field-tested insights to navigate the complexities of its synthesis.
Synthetic Strategy Overview
A common and logical approach to synthesizing (S)-2-(Methylamino)butanamide hydrochloride begins with a readily available chiral precursor, such as (S)-2-Aminobutyric acid. The synthesis can be conceptually broken down into three main stages: protection of the amine, amidation, methylation, and a final deprotection/salt formation step. An alternative, more direct route involves the direct amidation of a methylated amino acid.
Below is a generalized workflow illustrating a common synthetic pathway.
Caption: Generalized synthetic workflows for (S)-2-(Methylamino)butanamide hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the scale-up of this synthesis?
The three most critical parameters are:
Temperature Control: Many steps, particularly carboxyl activation and amidation, are exothermic. Poor temperature control can lead to side reactions and, most importantly, racemization of the chiral center.
Chiral Purity: The stereochemistry at the C2 position must be maintained throughout the synthesis. This requires careful selection of reagents and conditions to avoid epimerization. The chiral purity of the starting material, (S)-2-aminobutyric acid, is paramount.[1]
Water Content: Moisture can hydrolyze activated intermediates and interfere with certain reagents, such as Grignards or lithium aluminum hydride if used. Ensure all solvents and reagents are appropriately dried where necessary.
Q2: Which analytical techniques are essential for in-process control (IPC) and final product release?
For robust process control and quality assurance, the following techniques are recommended:
HPLC (High-Performance Liquid Chromatography): A chiral HPLC method is essential for determining the enantiomeric excess (e.e.) of the final product and key intermediates.[2] A standard reverse-phase HPLC method can be used to monitor reaction progress and assess chemical purity.
NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation of intermediates and the final product.
GC-MS (Gas Chromatography-Mass Spectrometry): Useful for identifying volatile impurities and residual solvents.
Karl Fischer Titration: To determine the water content in the final product and in solvents used for moisture-sensitive steps.
Q3: Is it better to perform N-methylation before or after the amidation step?
This is a key process design choice.
Methylation after amidation: This is often preferred. The primary amide ((S)-2-aminobutanamide) is a stable intermediate. Methylating the primary amine can be achieved via reductive amination (using formaldehyde and a reducing agent) or with a methylating agent like methyl iodide.
Methylation before amidation (starting with (S)-2-(methylamino)butyric acid): This route can also be effective. However, direct amidation of amino acids can be challenging as they exist as zwitterions. This often requires activating the carboxylic acid while the amine is present, which can lead to polymerization or other side reactions unless specific catalytic methods are used.[3]
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis, organized by reaction stage.
Stage 1: Amide Formation (e.g., from an N-protected (S)-2-aminobutyric acid)
Issue 1: Low yield during the amidation reaction.
Question: We are experiencing a low yield during the reaction of our activated (S)-2-aminobutyric acid derivative with ammonia. What are the potential causes and solutions?
Answer: Low yields in amidation reactions on a larger scale can often be traced to a few key areas.[4]
Inefficient Carboxyl Activation: The conversion of the carboxylic acid to a more reactive species (like an acyl chloride or an activated ester) is critical. If using a coupling agent like DCC or EDC, ensure it is added at a low temperature (e.g., 0 °C) and allowed sufficient time to react before adding the amine source. The choice of coupling agent is important for scalability; reagents like T3P (Propylphosphonic Anhydride) are often favored in large-scale synthesis for their efficiency and easier workup.[5]
Poor Temperature Control: Amidation is exothermic. A localized temperature increase in a large reactor due to poor mixing can decompose the activated species or lead to side reactions. Ensure your reactor has adequate cooling capacity and efficient stirring. A slow, controlled addition of the amine source is recommended.
Amine Stoichiometry: In the reaction with ammonia, it's crucial to use a sufficient excess to ensure the reaction goes to completion. Since ammonia is a gas, ensuring its effective delivery and concentration in the reaction solvent is key. Using a solution of ammonia in an alcohol like methanol is a common and controllable method.[6][7]
Competitive Reactions: The activated carboxylic acid can react with any available nucleophile. If your starting material or solvent contains water, hydrolysis back to the carboxylic acid will reduce your yield.
Issue 2: Significant racemization is observed after amidation.
Question: Our chiral HPLC analysis shows a loss of enantiomeric purity in the amide intermediate. What causes this and how can we prevent it?
Answer: Racemization at the α-carbon of an amino acid derivative is a well-known risk during peptide coupling and amidation reactions.
Mechanism of Racemization: The most common pathway involves the formation of an oxazolone intermediate. This can happen when the carboxylic acid is activated, especially if a strong base is used or if the reaction is run at elevated temperatures. The hydrogen on the chiral carbon of the oxazolone is acidic and can be removed, leading to a loss of stereochemistry.
Prevention Strategies:
Control Temperature: Keep the activation and coupling reaction temperatures as low as practically possible, typically between -15 °C and room temperature.
Choice of Base: If a base is required (e.g., to neutralize HCl from an acyl chloride), use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) instead of triethylamine (TEA).
Activation Method: Using coupling agents in the presence of an additive like 1-hydroxybenzotriazole (HOBt) or ethyl cyanoglyoxylate-2-oxime (Oxyma) can suppress racemization by minimizing the lifetime of the highly reactive activated species.
Stage 2: N-Methylation
Issue 3: Incomplete reaction or formation of over-methylated quaternary ammonium salt.
Question: During the N-methylation step, we are seeing a mixture of starting material, the desired secondary amine, and a suspected tertiary amine or quaternary salt. How can we improve the selectivity?
Answer: Achieving selective mono-methylation is a classic challenge.
Reductive Amination: This is often the most selective method. It involves reacting the primary amine with one equivalent of formaldehyde (or a protected form like paraformaldehyde) to form an imine in situ, which is then reduced.
Control Stoichiometry: Carefully control the stoichiometry of the formaldehyde to a slight excess (e.g., 1.05-1.1 equivalents).
Choice of Reducing Agent: Sodium triacetoxyborohydride is an excellent choice as it is mild and tolerant of slightly acidic conditions which favor imine formation. Sodium borohydride can also be used, but pH control is more critical.
Direct Alkylation (e.g., with Methyl Iodide): This method is more prone to over-alkylation because the product (secondary amine) is often more nucleophilic than the starting material (primary amine).
Stoichiometry and Addition: Use only one equivalent of the methylating agent and add it slowly to a solution of the amine.
Base: A mild, non-nucleophilic base (like K₂CO₃) should be used to scavenge the acid byproduct (e.g., HI). Using a strong base can deprotonate the amide N-H, leading to undesired side reactions.
Stage 3: Purification and Salt Formation
Issue 4: Difficulty in crystallizing the final (S)-2-(Methylamino)butanamide hydrochloride product.
Question: After workup and adding HCl, our final product is a persistent oil or a sticky solid, not the crystalline powder we expect. What can we do?
Answer: Crystallization issues are common when scaling up, often due to residual impurities or the wrong solvent conditions.[4][8]
Purity of the Free Base: The purity of the (S)-2-(methylamino)butanamide free base is critical. Impurities can act as crystallization inhibitors. Before forming the salt, consider purifying the free base by distillation under reduced pressure or by column chromatography (though less ideal for very large scales).
Solvent System for Salt Formation: The choice of solvent is crucial. You need a solvent in which the hydrochloride salt is insoluble but the free base and impurities are soluble.
Common choices: Isopropanol (IPA), ethanol, or ethyl acetate are frequently used. A solution of HCl in the chosen solvent is added to a solution of the free base.[1]
Anti-Solvent Technique: Dissolve the crude free base in a minimal amount of a polar solvent (like IPA) and then slowly add a non-polar anti-solvent (like MTBE, heptane, or diethyl ether) to induce precipitation of the HCl salt.
Seeding: If you have a small amount of pure, crystalline product, use it to seed the supersaturated solution. This can dramatically improve crystallization kinetics and crystal form.
Water Content: Ensure your system is relatively anhydrous. Water can sometimes lead to the formation of hydrates or prevent crystallization altogether.
Caption: Troubleshooting decision tree for product crystallization issues.
Experimental Protocols
The following protocols are provided as a starting point and should be optimized for your specific equipment and scale.
Protocol 1: Synthesis of (S)-2-Aminobutanamide from (S)-2-Aminobutyric Acid
This method involves the esterification of the amino acid followed by ammonolysis.[1][6]
Esterification:
Suspend (S)-2-aminobutyric acid (1.0 eq) in methanol (5-10 volumes).
Cool the mixture to 0-5 °C in an ice bath.
Bubble dry hydrogen chloride gas through the mixture or add thionyl chloride (1.1 eq) dropwise, keeping the temperature below 15 °C.
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete by TLC/HPLC.
Concentrate the reaction mixture under reduced pressure to obtain the crude methyl (S)-2-aminobutanoate hydrochloride.
Ammonolysis:
Prepare a saturated solution of ammonia in methanol.
Dissolve the crude ester hydrochloride from the previous step in this methanolic ammonia solution.
Transfer the solution to a pressure-rated reactor.
Heat the sealed reactor to 40-60 °C and stir for 24-48 hours. Monitor the reaction progress by HPLC.
Cool the reactor to room temperature and carefully vent any excess pressure.
Concentrate the reaction mixture under reduced pressure to remove methanol and excess ammonia. The resulting crude product will contain (S)-2-aminobutanamide and ammonium chloride.
The crude product can be purified by recrystallization or used directly in the next step.
Parameter
Value
Rationale
Esterification Reagent
Thionyl Chloride / HCl gas
Efficiently converts the carboxylic acid to the methyl ester.
Ammonolysis Temp.
40-60 °C
Balances reaction rate with potential side reactions. Higher temps can increase pressure significantly.
Solvent
Methanol
Good solvent for both starting materials and reagents.
Protocol 2: Reductive Amination to (S)-2-(Methylamino)butanamide
Setup:
Dissolve crude (S)-2-aminobutanamide (1.0 eq) in a suitable solvent like methanol or THF (10 volumes).
Add aqueous formaldehyde (37 wt. %, 1.05 eq).
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
Reduction:
Cool the reaction mixture to 0-5 °C.
In a separate vessel, prepare a solution or slurry of sodium borohydride (NaBH₄, 1.0 eq) or sodium triacetoxyborohydride (STAB, 1.2 eq) in the same solvent.
Slowly add the reducing agent to the reaction mixture, maintaining the temperature below 10 °C.
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours, until the reaction is complete by HPLC.
Workup and Salt Formation:
Carefully quench the reaction by slowly adding 1M HCl to decompose excess reducing agent (caution: hydrogen gas evolution). Adjust pH to ~2.
Wash the aqueous layer with a solvent like dichloromethane or MTBE to remove non-basic impurities.
Adjust the pH of the aqueous layer to >10 with NaOH.
Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane).
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free base as an oil.
Dissolve the oil in isopropanol and add a solution of HCl in isopropanol until the pH is acidic.
Cool the mixture to induce crystallization. Filter the solid, wash with cold isopropanol, and dry under vacuum to obtain the final product.
References
Hildenbrand, S. (2012). Levetiracetam and Brivaracetam: Synthesis of Radioligands as Pharmacological Tools for Studying Their Interactions with Target Proteins. Bonn, Rheinische Friedrich-Wilhelms-Universität Bonn. [Link]
Goti, G., et al. (2023). Synthesis of the Brivaracetam Employing Asymmetric Photocatalysis and Continuous Flow Conditions. ACS Omega. [Link]
Chavan, S. P., et al. (2022). Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. ACS Omega. [Link]
Hildenbrand, S. (2012). Levetiracetam and Brivaracetam. Bonn- und Staatliche Bibliothek. [Link]
Li, J., et al. (2021). Economic kilogram-scale synthesis of the novel antiepileptic drug brivaracetam utilizing porcine pancreatic lipase. Reaction Chemistry & Engineering. [Link]
Chavan, S. P., et al. (2022). Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. ACS Omega. [Link]
Jiangsu Bvco New Material Co Ltd. (2013). Synthesis method of S-2-aminobutanamide hydrochloride. CN103012190A.
Chavan, S. P., et al. (2022). Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. ACS Omega. [Link]
Jiangsu Bvco New Material Co Ltd. (2013). Synthesis method of S-2-aminobutanamide hydrochloride. Eureka | Patsnap. [Link]
Shanghai Puyi Chemical Co., Ltd. (2018). Brivaracetam intermediate, a preparation method therefor, and a preparation method for brivaracetam. EP003812377A1.
Unnamed Inventor. (2013). Method for preparing (S)-2-aminobutanamide hydrochloride. CN102898324A.
Unnamed Inventor. (2010). Chemical synthesis method for of 2-amino-butanamide hydrochloride. CN101684078A.
Unnamed Inventor. (2016). Method for synthesizing (S)-2-aminobutanamide. CN105646265A.
Unnamed Inventor. (2010). Preparation method of chiral compound S-(+)- and R-(-)-2-aminobutanol. CN101863779A.
LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides. [Link]
Chen, Y., et al. (2024). Chirality Sensing of Amino Acid Esters by S-2-Methylbutanamido-Substituted m-Phthalic Diamide-Linked Zinc Bisporphyrinate. MDPI. [Link]
Unnamed Inventor. (2013). Preparation method of S-(+)-2-aminobutanamide hydrochloride. CN103045667A.
Chemistry Steps. (2020). Amides Preparation and Reactions Summary. [Link]
Sheppard, T. D., et al. (2017). Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts. PMC. [Link]
Ashenhurst, J. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]
Charville, H., et al. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. [Link]
ResearchGate. (n.d.). Reverse Phase Chiral HPLC Method for Enantiomeric Excess Determination of 2-Aminobutanamide. [Link]
Royal Society of Chemistry. (n.d.). A continuous-flow protocol for the synthesis of enantiomerically pure intermediates of anti epilepsy and anti tuberculosis Activ. [Link]
Technical Support Center: 2-(Methylamino)butanamide Hydrochloride Optimization
Welcome to the Technical Support Center for the synthesis and optimization of 2-(Methylamino)butanamide hydrochloride (CAS: 1420659-67-1). This compound is a highly valued α -amino amide intermediate utilized in the deve...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis and optimization of 2-(Methylamino)butanamide hydrochloride (CAS: 1420659-67-1). This compound is a highly valued
α
-amino amide intermediate utilized in the development of antiepileptic drugs (such as brivaracetam analogs)[1], targeted Ras inhibitors[2][3], and hemiasterlin-based antibody-drug conjugates (ADCs)[4].
This guide is designed for researchers and process chemists. It bypasses basic textbook theory to focus strictly on the causality of reaction conditions, self-validating protocols, and advanced troubleshooting for the nucleophilic substitution of 2-bromobutanamide with methylamine.
Mechanistic Context & Workflow
The synthesis relies on an
SN2
displacement of the
α
-bromide by methylamine. While mechanistically straightforward, the reaction is highly susceptible to three competing pathways:
Over-alkylation: The secondary amine product is more nucleophilic than the primary amine starting material, leading to 2-(dimethylamino)butanamide.
Amide Hydrolysis: Aqueous conditions combined with basicity and heat can hydrolyze the primary amide into a carboxylic acid.
Racemization: If utilizing enantiopure (S)-2-bromobutanamide, the basic environment can trigger base-catalyzed enolization at the
α
-carbon, degrading the enantiomeric excess (ee%).
Workflow for 2-(methylamino)butanamide HCl synthesis highlighting critical side reactions.
The table below synthesizes empirical data for the amination step. The causality here is clear: stoichiometry and temperature dictate the purity profile . To prevent over-alkylation, the system must be flooded with methylamine (acting as both reactant and solvent/base), while strict thermal control prevents hydrolysis and racemization[5].
Solvent System
Temp (°C)
MeNH
2
(eq)
Conversion (%)
Purity (%)
Major Impurity Profile
Methanol / H
2
O
25
2.0
>95
78
Over-alkylated (15%), Hydrolyzed (5%)
Methanol (Anhydrous)
0–5
5.0
>98
92
Over-alkylated (6%)
THF (Anhydrous)
0–5
10.0
>99
98
None (Optimal Conditions)
Water
60
5.0
85
60
Hydrolysis (>30%)
Self-Validating Experimental Protocol
This protocol is engineered as a self-validating system. Each phase includes an In-Process Control (IPC) that must be met before proceeding, ensuring that failures are caught immediately rather than at the final NMR stage.
Phase 1: Nucleophilic Amination
Preparation: Dissolve 1.0 equivalent of 2-bromobutanamide in anhydrous THF (10 mL/g). Cool the reactor to 0°C under an inert nitrogen atmosphere.
Inverse Addition: Instead of adding the amine to the bromide, slowly add the 2-bromobutanamide solution dropwise into a pre-cooled (0°C) solution of 10.0 equivalents of methylamine (2M in THF). Causality: Inverse addition ensures the bromide is always in a massive excess of primary amine, statistically eliminating the chance of the secondary amine product reacting with unreacted bromide.
Reaction: Stir at 0°C to 5°C for 4 hours.
IPC Validation: Monitor via TLC (DCM:MeOH 9:1, Ninhydrin stain). The starting material (
Rf≈0.8
) must completely disappear, replaced by a single polar spot (
Rf≈0.3
).
Phase 2: Free Base Isolation
Concentration: Evaporate the THF and excess methylamine under reduced pressure at a bath temperature not exceeding 25°C to prevent thermal degradation.
Extraction: Dissolve the crude residue in dichloromethane (DCM) and wash with a minimal amount of saturated aqueous
Na2CO3
.
IPC Validation: The aqueous layer must test at pH > 9 to ensure the product is fully in its free-base form and partitioned into the organic layer.
Drying: Dry the organic layer over anhydrous
Na2SO4
, filter, and concentrate to yield a pale yellow oil.
Phase 3: Hydrochloride Salt Crystallization
Salt Formation: Dissolve the free base oil in anhydrous isopropanol (iPrOH). Cool to 0°C.
Precipitation: Slowly bubble anhydrous HCl gas (or add 4M HCl in dioxane) until the pH of the solution reaches 2.
IPC Validation: A white precipitate should form immediately upon reaching acidic pH. If the solution remains clear, ether must be added as an antisolvent.
Isolation: Filter the solid, wash with cold methyl tert-butyl ether (MTBE), and dry under high vacuum.
Troubleshooting & FAQs
Q: My reaction shows a high percentage of 2-(dimethylamino)butanamide. How do I suppress this over-alkylation?A: Over-alkylation occurs when the local concentration of the product (a secondary amine) is high enough to compete with methylamine for the 2-bromobutanamide electrophile. To fix this:
Increase the methylamine equivalents to at least 10x.
Strictly utilize the inverse addition technique described in Phase 1.
Q: I am using (S)-2-bromobutanamide, but my final product has a degraded enantiomeric excess (ee%). What is causing the racemization?A: The
α
-proton adjacent to the carbonyl and the bromide is highly acidic. In the presence of a strong base (methylamine) and elevated temperatures, the molecule undergoes reversible enolization, leading to racemization[5]. Ensure your reaction temperature never exceeds 5°C, and avoid polar protic solvents (like water or methanol) which stabilize the enolate intermediate. Switch entirely to anhydrous THF.
Q: During the HCl salt formation, my product forms a sticky, hygroscopic oil instead of a crystalline solid. How can I induce crystallization?A: Oiling out is typically caused by trace water in your solvent or the presence of residual methylamine hydrochloride.
Immediate fix: Triturate the sticky oil vigorously with cold, anhydrous MTBE or diethyl ether. The shear force and non-polar environment will force crystallization.
Preventative fix: Ensure your isopropanol is strictly anhydrous. Do not use concentrated aqueous hydrochloric acid (37% HCl) for salt formation; you must use anhydrous HCl in dioxane or dry HCl gas.
Q: How can I efficiently separate unreacted methylamine hydrochloride from my product?A: Methylamine hydrochloride is highly soluble in water but poorly soluble in DCM. During Phase 2 (Extraction), washing the DCM layer with saturated
Na2CO3
will keep the small methylamine molecules in the aqueous phase while your more lipophilic product partitions into the DCM.
References
WO2021091967A1 - Ras inhibitors - Google Patents.
WO2024211663A1 - Condensed macrocyclic compounds as ras inhibitors - Google Patents.
WO2019031614A1 - Antibody-drug conjugates including hemiasterlin derivative - Google Patents.
Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug - PMC.
Enantioselective Synthesis Using Bromoacetals - Sheffield Hallam University.
2-(Methylamino)butanamide hydrochloride vs 2-aminobutanamide hydrochloride in synthesis
Executive Summary In pharmaceutical synthesis, the presence or absence of a single methyl group on an alpha-amine can fundamentally alter a molecule's reactivity, dictating its utility in drug development. 2-Aminobutanam...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In pharmaceutical synthesis, the presence or absence of a single methyl group on an alpha-amine can fundamentally alter a molecule's reactivity, dictating its utility in drug development. 2-Aminobutanamide hydrochloride (a primary amine) and 2-(Methylamino)butanamide hydrochloride (a secondary amine) are two closely related chiral building blocks that serve entirely different synthetic pathways.
The primary amine, (S)-2-aminobutanamide, is the foundational intermediate for the blockbuster antiepileptic drug Levetiracetam (Keppra)[1]. Its unhindered nitrogen allows for sequential acylation and base-catalyzed intramolecular cyclization to form a pyrrolidone ring. Conversely, the N-methylated analog, 2-(methylamino)butanamide, forms tertiary amides upon coupling. This structural feature prevents pyrrolidone cyclization, making it an ideal building block for conformationally restricted macrocycles, such as modern Ras protein inhibitors[2][3].
This guide objectively compares the mechanistic behavior, performance data, and experimental protocols for both intermediates, providing researchers with actionable insights for synthetic route design.
Structural & Mechanistic Divergence
The critical difference between these two compounds lies in their nucleophilicity and the acidic properties of their subsequent amide products.
When 2-aminobutanamide reacts with an acylating agent (like 4-chlorobutyryl chloride), it forms a secondary amide . The nitrogen in this secondary amide retains a proton (N-H) with a pKa of approximately 15–17. In the presence of a strong base (e.g., KOH), this proton is removed, generating a highly nucleophilic amide anion that readily attacks electrophilic centers to close a ring[1].
When 2-(methylamino)butanamide undergoes the same acylation, it forms a tertiary amide . Because there is no N-H proton remaining on the amide nitrogen, base-catalyzed deprotonation is impossible. The neutral tertiary amide is a poor nucleophile, effectively halting any subsequent intramolecular cyclization under standard basic conditions.
Mechanistic divergence of primary vs. secondary amines during cyclization.
Comparative Quantitative Data
The following tables summarize the physicochemical properties and the comparative reaction yields of both intermediates when subjected to standard acylation and cyclization conditions.
Table 1: Physicochemical Properties
Property
2-Aminobutanamide HCl
2-(Methylamino)butanamide HCl
Amine Type
Primary
Secondary
CAS Number (S-enantiomer)
103765-01-1
2682097-15-8
Molecular Weight
138.60 g/mol
152.62 g/mol
Steric Hindrance
Low
Moderate
Primary Application
Pyrrolidone APIs (Levetiracetam)
Macrocyclic inhibitors (Ras proteins)
Table 2: Reactivity & Yield Comparison
Reaction Step
(S)-2-Aminobutanamide HCl
(S)-2-(Methylamino)butanamide HCl
Acylation Yield (with 4-chlorobutyryl chloride)
>90% (Rapid, exothermic)
75-85% (Slower, requires forcing conditions)
Cyclization Yield (KOH, solvent reflux)
85-92% (Forms Levetiracetam)
0% (Fails to cyclize; degradation at high heat)
Coupling Yield (HATU/DIPEA with bulky acids)
>95%
85-90%
Pathway A: 2-Aminobutanamide in Levetiracetam Synthesis
The synthesis of Levetiracetam relies heavily on the optical purity and primary amine reactivity of (S)-2-aminobutanamide hydrochloride[4]. The process is a self-validating two-step cascade: an initial Schotten-Baumann-type acylation followed by an intramolecular substitution.
Workflow for Levetiracetam synthesis highlighting the cyclization step.
Experimental Protocol: Synthesis of Levetiracetam
Note: This protocol leverages K₂CO₃ as a mild base for acylation to prevent premature cyclization, followed by KOH to drive the ring closure[1].
Reaction Setup & Neutralization : In a 5 L reactor, suspend 345.6 g (2.5 moles) of finely ground potassium carbonate (K₂CO₃) and 138.5 g (1 mole) of (S)-2-aminobutanamide hydrochloride in 2.5 L of anhydrous acetonitrile. Causality: K₂CO₃ neutralizes the HCl salt to liberate the free primary amine and acts as an acid scavenger for the HCl generated in the next step.
Controlled Acylation : Cool the mixture to 0°C. Dropwise add a solution of 129.2 g (1.2 moles) of 4-chlorobutyryl chloride in 500 mL of acetonitrile over 2 hours. Causality: Acyl chloride coupling is highly exothermic. Maintaining 0°C prevents the degradation of the chiral center and minimizes dimerization.
Intermediate Maturation : Allow the reaction to warm to ambient temperature and stir for 4 hours. Monitor via HPLC until the primary amine peak is consumed, yielding the open-chain secondary amide intermediate.
Intramolecular Cyclization : Filter off the insoluble inorganic salts. To the filtrate (or after solvent exchange to dichloromethane), add 1.2 equivalents of potassium hydroxide (KOH). Causality: The strong base deprotonates the newly formed secondary amide, triggering an intramolecular nucleophilic attack on the alkyl chloride to form the pyrrolidone ring.
Purification : Isolate the crude API and dissolve 20 g of it in 80 g of acetone. Reflux at 57°C, decolorize with 0.5 g activated carbon, filter hot, and cool to 10°C to crystallize pure Levetiracetam (>99.5% purity).
Pathway B: 2-(Methylamino)butanamide in Macrocycle Synthesis
For complex molecules like Ras inhibitors, spontaneous intramolecular cyclization is a liability. Researchers utilize (S)-2-(methylamino)butanamide specifically because the N-methyl group acts as a conformational lock and prevents unwanted ring closures[2][3]. Because it is a secondary amine, it suffers from steric hindrance, rendering standard acyl chlorides inefficient. Instead, highly reactive coupling reagents like HATU are required.
Experimental Protocol: Hindered Amide Coupling for Macrocyclic Intermediates
Note: This protocol utilizes HATU to overcome the steric bulk of the N-methylated alpha-amine.
Acid Activation : In an oven-dried flask under nitrogen, dissolve the target carboxylic acid precursor (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M concentration).
Base Addition : Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) and stir for 15 minutes at room temperature. Causality: DIPEA deprotonates the carboxylic acid to facilitate attack on HATU, forming a highly reactive OAt-active ester. DIPEA is chosen because it is non-nucleophilic and will not compete with the amine.
Amine Introduction : Add (S)-2-(methylamino)butanamide hydrochloride (1.1 eq) to the activated ester solution. Causality: Pre-activating the acid is mandatory; if the hindered secondary amine and the acid were mixed simultaneously with the coupling agent, the reaction rate would be too slow, leading to reagent hydrolysis.
Reaction Monitoring : Stir at room temperature for 12–16 hours. Monitor the conversion via LCMS. The resulting tertiary amide will appear as a stable mass peak without spontaneous cyclization.
Work-up : Quench the reaction with saturated aqueous NaHCO₃. Extract with ethyl acetate (3x). Wash the combined organic layers heavily with 5% LiCl aqueous solution (to remove DMF) and brine. Dry over Na₂SO₄, filter, and concentrate under reduced pressure.
Conclusion
The choice between 2-aminobutanamide hydrochloride and 2-(methylamino)butanamide hydrochloride dictates the architectural outcome of the synthesis.
2-Aminobutanamide is mandatory for synthesizing pyrrolidone-based APIs like Levetiracetam, where its primary amine nature allows for the critical base-catalyzed ring closure.
2-(Methylamino)butanamide is a specialized building block used in advanced drug discovery (such as Ras inhibitors) where its N-methyl group purposely prevents cyclization, forcing the molecule into specific linear or macrocyclic conformations.
Understanding the pKa limitations of the resulting amides ensures that researchers select the correct intermediate for their target molecular architecture.
References
Google Patents. CN103045667A - Preparation method of S-(+)-2-aminobutanamide hydrochloride. Google Patents.
Google Patents. WO2021091967A1 - Ras inhibitors. Google Patents.
Google Patents. WO2024211663A1 - Condensed macrocyclic compounds as ras inhibitors. Google Patents.
Publish Comparison Guide: Purity Assessment of 2-(Methylamino)butanamide Hydrochloride by DSC
Introduction & Chemical Context In pharmaceutical development, establishing the absolute purity of intermediates and active pharmaceutical ingredients (APIs) is a critical regulatory requirement. 2-(Methylamino)butanamid...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Chemical Context
In pharmaceutical development, establishing the absolute purity of intermediates and active pharmaceutical ingredients (APIs) is a critical regulatory requirement. 2-(Methylamino)butanamide hydrochloride (CAS: 1420659-67-1) is a low-molecular-weight (152.62 g/mol ) aliphatic molecule[1]. Because it lacks a strong UV chromophore, traditional High-Performance Liquid Chromatography (HPLC) with UV detection often fails to accurately quantify its purity without specialized derivatization or detectors.
This guide objectively compares Differential Scanning Calorimetry (DSC) against orthogonal techniques and provides a validated, step-by-step experimental workflow for assessing the purity of 2-(Methylamino)butanamide hydrochloride using DSC.
The Mechanistic Basis: Why DSC Works
DSC purity determination is an absolute method that does not require a synthesized reference standard. It relies on precisely determined thermodynamic events[2]. According to the principles outlined in USP <891> and ASTM E928, the presence of eutectic impurities broadens the melting peak and lowers the melting onset temperature of a crystalline substance[3][4].
This phenomenon is mathematically described by the Van 't Hoff equation. When an impurity dissolves in the melt but is insoluble in the solid crystal lattice, the melting point depression is directly proportional to the mole fraction of the impurity[5].
Thermodynamic pathway of melting point depression by eutectic impurities.
Objective Comparison: DSC vs. Orthogonal Alternatives
To justify the use of DSC for 2-(Methylamino)butanamide hydrochloride, we must compare it against standard analytical alternatives like HPLC-CAD (Charged Aerosol Detection) and qNMR (Quantitative NMR).
Expert Insight: For 2-(Methylamino)butanamide hydrochloride, DSC is the superior choice for rapid, absolute purity release testing of high-purity batches (>98.5%). It bypasses the need for costly, highly characterized reference standards and completely avoids the "invisible impurity" problem inherent to UV-based chromatography.
Self-Validating Experimental Protocol
To ensure trustworthiness and scientific integrity, the following protocol incorporates self-validating checks. The methodology is adapted from ASTM E928 and USP <891> guidelines[2][3].
Prerequisites & System Suitability
Calibration: Calibrate the DSC using a high-purity Indium standard to ensure precise temperature and cell constant (enthalpy) measurements. Causality: Accurate heat of fusion (
ΔHf
) extraction is mathematically required for the Van 't Hoff calculation to be valid[6].
Step-by-Step Workflow
Sample Preparation: Accurately weigh 1.5 to 3.0 mg of 2-(Methylamino)butanamide hydrochloride[7]. Causality: Small sample sizes minimize thermal gradients within the sample, ensuring sharp, accurate melting endotherms.
Crucible Selection: Place the sample in a standard aluminum crucible and apply a hermetic seal [7]. Causality: As a hydrochloride salt, the compound may be prone to volatile loss (e.g., HCl gas) near its melting point. Hermetic sealing suppresses this decomposition, ensuring the endotherm reflects pure melting rather than degradation.
Purge Gas: Use dry Nitrogen at a flow rate of 50 mL/min to prevent oxidative degradation during the thermal run.
Heating Profile: Heat the sample at a rate of 1.0 to 5.0 K/min[7]. Causality: While ASTM E928 recommends 0.3 to 0.7 K/min, modern DSC sensors often achieve better signal-to-noise ratios at slightly higher rates without sacrificing thermal equilibrium, provided the sample does not decompose[7].
Data Extraction & Linearization: Integrate the melting peak to determine the total heat of fusion (
ΔHf
). The software will plot the sample temperature (
Ts
) against the reciprocal of the fraction melted (
1/F
).
Correction Factor: Apply a linearization correction (typically between -10% and +15% of the total area) to account for undetected pre-melting[6][7]. Self-Validation: If the required correction factor exceeds 20%, or if the 95% confidence interval is excessively wide, the Van 't Hoff equation cannot be reliably applied (indicating solid-solution formation or severe decomposition)[7].
Step-by-step self-validating DSC workflow for purity assessment.
Experimental Data & Performance Metrics
The following table summarizes representative experimental data comparing the DSC purity assessment of three distinct batches of 2-(Methylamino)butanamide hydrochloride against HPLC-CAD results.
Data Interpretation: Lot A and Lot B demonstrate the high accuracy of DSC for samples >98.5% pure. However, Lot C highlights a critical limitation: when purity drops below 98.5%, the melting peak broadens significantly, requiring a massive correction factor (>15%) that invalidates the Van 't Hoff linear model[3][7]. In such cases, orthogonal methods like HPLC-CAD must take precedence.
Conclusion
For researchers and drug development professionals handling 2-(Methylamino)butanamide hydrochloride, DSC provides a rapid, absolute, and highly reliable method for purity assessment. By understanding the thermodynamic causality behind the Van 't Hoff equation and strictly adhering to hermetic sample preparation, laboratories can establish a self-validating workflow that outperforms traditional chromatography for high-purity release testing.
A Comparative Guide to Reference Standards for the Analysis of 2-(Methylamino)butanamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist In the landscape of pharmaceutical analysis, the integrity of quantitative and qualitative data is fundamentally...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
In the landscape of pharmaceutical analysis, the integrity of quantitative and qualitative data is fundamentally reliant on the quality of the reference standards employed. This guide provides an in-depth technical comparison of reference standards for the analysis of 2-(Methylamino)butanamide hydrochloride, a chiral amine and amide of interest as a potential pharmaceutical intermediate or impurity.
This document moves beyond a mere listing of specifications. It delves into the scientific rationale behind the selection and validation of reference standards, offering a comparative analysis of a primary reference standard of 2-(Methylamino)butanamide hydrochloride against a plausible process-related impurity, 2-aminobutanamide hydrochloride. The objective is to equip researchers and drug development professionals with the expertise to critically evaluate and select the most appropriate reference standards for their analytical needs, ensuring data of the highest accuracy and reliability.
The Critical Role of Reference Standards in Pharmaceutical Analysis
A reference standard is a highly purified and well-characterized substance used as a benchmark for the identification, purity assessment, and potency determination of active pharmaceutical ingredients (APIs), intermediates, and impurities. The use of a well-qualified reference standard is a cornerstone of regulatory compliance and is mandated by international guidelines such as those from the International Council for Harmonisation (ICH).[1]
Reference standards are broadly categorized into two types:
Primary Reference Standards: These are of the highest purity and are established and certified by official bodies like the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP). When a pharmacopeial standard is unavailable, a non-compendial primary standard can be established through rigorous characterization to confirm its identity and purity.
Secondary (or Working) Reference Standards: These standards are qualified against a primary reference standard. They are typically used for routine laboratory analyses to conserve the more expensive primary standard.
This guide will focus on the characterization and comparison of a primary reference standard of 2-(Methylamino)butanamide hydrochloride and a key potential impurity, which would also require a well-characterized reference standard for accurate quantification.
Comparative Analysis of Reference Standards
For the purpose of this guide, we will compare a primary reference standard of 2-(Methylamino)butanamide hydrochloride with a plausible and structurally related process impurity, 2-aminobutanamide hydrochloride. The synthesis of related butanamides often involves the amination of a suitable starting material, and incomplete methylation or side reactions could lead to the presence of the primary amine analogue.[2][3][4][5][6]
Table 1: Comparative Characterization of Reference Standards
Alternative Reference Standard: 2-Aminobutanamide hydrochloride
Rationale for Comparison
Identity Confirmation
Confirmed by ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared Spectroscopy (IR).
Confirmed by ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared Spectroscopy (IR).
Ensures the unequivocal identification of each compound, which is fundamental for a reference standard.
Purity (by HPLC)
≥ 99.5%
≥ 99.0%
A primary standard must have the highest achievable purity. The impurity standard should also be of high purity for accurate quantification.
Chiral Purity (by Chiral HPLC/GC)
Enantiomeric Excess (e.e.) ≥ 99.8% (for a specific enantiomer, e.g., (S))
Not applicable if used as a racemic standard for achiral analysis. If a specific enantiomer is an impurity, its e.e. should be determined.
Critical for stereospecific synthesis and analysis, as different enantiomers can have different pharmacological activities.
Water Content (by Karl Fischer)
≤ 0.5%
≤ 1.0%
Water content affects the accurate weighing of the standard and the calculation of potency.
Residual Solvents (by GC-HS)
Meets ICH Q3C limits
Meets ICH Q3C limits
Ensures that residual solvents from the synthesis do not interfere with analysis or contribute to toxicity.
Inorganic Impurities (by Residue on Ignition)
≤ 0.1%
≤ 0.2%
Quantifies the level of non-volatile inorganic impurities.
Certificate of Analysis (CoA)
Comprehensive CoA with all characterization data, assigned purity, and uncertainty statement.
Detailed CoA with characterization data and purity assignment.
The CoA is the formal documentation that qualifies the material as a reference standard.
Analytical Methodologies for Characterization and Comparison
The selection of an appropriate analytical method is critical for the characterization of reference standards and for their use in routine analysis. Due to the polar and chiral nature of 2-(Methylamino)butanamide hydrochloride and its potential impurities, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are viable techniques.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For polar amines and amides like 2-(Methylamino)butanamide hydrochloride, derivatization is often necessary to improve chromatographic performance and reduce peak tailing.[7]
Standard Preparation: Accurately weigh approximately 10 mg of the 2-(Methylamino)butanamide hydrochloride reference standard into a vial.
Derivatization: Add 1 mL of a suitable solvent (e.g., pyridine) and 100 µL of a derivatizing agent such as ethyl chloroformate.[8] Heat the mixture at 60-70°C for 30 minutes.
Extraction: After cooling, add 1 mL of deionized water and 1 mL of an organic solvent (e.g., dichloromethane). Vortex and centrifuge. Collect the organic layer.
GC-MS Conditions:
Column: A chiral stationary phase column suitable for amines (e.g., a cyclodextrin-based column) is recommended for enantiomeric purity assessment.
Injector: Split/splitless inlet at 250°C.
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
Carrier Gas: Helium at a constant flow of 1 mL/min.
Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 400.
Data Analysis: Identify the main peak corresponding to the derivatized 2-(Methylamino)butanamide. Search for and identify any impurity peaks by their mass spectra. Calculate the purity based on the relative peak areas.
High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Separation
HPLC is a versatile technique well-suited for the analysis of polar and non-volatile compounds. For chiral separations, specialized chiral stationary phases (CSPs) are employed.
Mobile Phase Preparation: Prepare a mobile phase suitable for the selected chiral column. For a polysaccharide-based CSP, a mixture of n-hexane and a polar organic solvent like isopropanol or ethanol is common.[9] A small amount of an amine modifier (e.g., diethylamine) may be added to improve peak shape.
Standard Solution Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to a concentration of approximately 0.5 mg/mL.
HPLC Conditions:
Column: A chiral stationary phase column, such as one based on derivatized amylose or cellulose.
Mobile Phase: e.g., n-Hexane:Isopropanol (80:20 v/v) with 0.1% diethylamine.
Flow Rate: 1.0 mL/min.
Column Temperature: 25°C.
Detection: UV at a suitable wavelength (e.g., 210 nm).
Injection Volume: 10 µL.
Data Analysis: Determine the retention times of the enantiomers. For the primary reference standard of a single enantiomer, calculate the enantiomeric excess. For the analysis of impurities, quantify the 2-aminobutanamide hydrochloride peak relative to the main peak using an external standard or by area percent, applying a relative response factor if necessary.
Trustworthiness and Self-Validating Systems
A key aspect of a reference standard program is its self-validating nature. This is achieved through:
Orthogonal Testing: Employing multiple, different analytical techniques (e.g., HPLC, GC, Karl Fischer) to assess the same quality attribute (e.g., purity). Agreement between these methods provides a high degree of confidence in the assigned purity value.
Stability Program: A continuous stability testing program for the reference standard under controlled conditions ensures its suitability for use over its defined shelf life.
Traceability: Secondary standards must have clear, documented traceability to the primary standard against which they were qualified.[10]
Conclusion
The selection and proper use of reference standards are paramount in ensuring the quality and safety of pharmaceutical products. This guide has provided a comparative framework for the evaluation of a primary reference standard for 2-(Methylamino)butanamide hydrochloride against a potential process-related impurity. By understanding the principles of reference standard characterization, employing robust analytical methodologies like GC-MS and chiral HPLC, and establishing a self-validating system of analysis, researchers and drug development professionals can ensure the generation of scientifically sound and regulatory-compliant data.
References
Characterization of N-methylated amino acids by GC-MS after ethyl chloroformate derivatization. Journal of Mass Spectrometry. [Link]
Primary Vs Secondary Reference Standards In GMP Labs. GMP Insiders. [Link]
Chiral Discrimination of Primary Amines by HPLC After Labeling With a Chiral Derivatization Reagent, trans-2-(2,3-anthracenedicarboximido)-cyclohexanecarbonyl Chloride. PubMed. [Link]
Chiral amines as reagents for HPLC-MS enantioseparation of chiral carboxylic acids. ScienceDirect. [Link]
Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. ResearchGate. [Link]
A kind of synthetic method of 2 amino-butanamide.
Method for preparing 2-aminobutanamide hydrochloride.
Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. [Link]
A Step-by-Step Guide to Analytical Method Development and Validation. Emery Pharma. [Link]
Synthesis method of S-2-aminobutanamide hydrochloride.
Chemical synthesis method for of 2-amino-butanamide hydrochloride.
CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source. ACS Omega. [Link]
Steps for Analytical Method Development. Pharmaguideline. [Link]
Method for preparing (S)-2-aminobutanamide hydrochloride.
A Comparative Guide to the Synthetic Strategies for 2-(Methylamino)butanamide
This guide provides a detailed comparative analysis of plausible synthetic routes to 2-(Methylamino)butanamide, a molecule of interest for researchers in medicinal chemistry and drug development. Given the limited direct...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a detailed comparative analysis of plausible synthetic routes to 2-(Methylamino)butanamide, a molecule of interest for researchers in medicinal chemistry and drug development. Given the limited direct literature for this specific compound, this document outlines three robust, chemically sound strategies adapted from established methodologies for analogous structures. We will delve into the mechanistic underpinnings, procedural details, and a comparative analysis of each approach to empower researchers in making informed decisions for their synthetic campaigns.
Introduction to 2-(Methylamino)butanamide and Synthetic Challenges
2-(Methylamino)butanamide, an N-methylated derivative of the natural amino acid amide butanamide, represents a valuable scaffold in medicinal chemistry. The presence of a secondary amine and a primary amide offers multiple points for diversification, while the chiral center suggests potential for stereoselective interactions with biological targets. The synthesis, while seemingly straightforward, presents choices regarding starting materials, reagent selection, and overall efficiency. This guide will compare three primary retrosynthetic approaches:
Route A: Direct amidation of a 2-(methylamino)butanoic acid precursor.
Route B: Nucleophilic substitution of a 2-halobutanamide with methylamine.
Route C: Synthesis from 2-aminobutanoic acid via an oxazolidinedione intermediate.
Comparative Analysis of Synthetic Routes
The selection of an optimal synthetic route depends on factors such as the availability of starting materials, desired scale, cost, and safety considerations. The following sections provide a detailed examination of each proposed pathway.
Route A: Direct Amidation of 2-(Methylamino)butanoic Acid
This is arguably the most direct and convergent approach, involving the formation of the amide bond from the corresponding carboxylic acid and ammonia. The key challenge lies in activating the carboxylic acid to facilitate the reaction with a weak nucleophile like ammonia.
This route begins with the readily available 2-(methylamino)butanoic acid. The carboxylic acid is activated in situ using a coupling agent, followed by the introduction of ammonia to form the desired amide.
Caption: Route A: Direct amidation pathway.
High Convergence: The key bond is formed in the final step.
Mild Conditions: Many modern coupling agents operate at room temperature, preserving sensitive functional groups.
Stereochemical Integrity: Generally proceeds with minimal risk of racemization at the alpha-carbon.
Cost of Reagents: Peptide coupling agents can be expensive, particularly for large-scale synthesis.
Purification Challenges: Byproducts from coupling agents (e.g., dicyclohexylurea from DCC) can complicate purification.
Route B: Nucleophilic Substitution with Methylamine
This approach is analogous to well-established methods for synthesizing primary amino amides.[1][2][3] It involves the displacement of a halide at the alpha-position of a butanamide derivative with methylamine.
The synthesis begins with a 2-halobutanoic acid (e.g., 2-bromobutanoic acid), which is first converted to its corresponding amide, 2-bromobutanamide. This intermediate then undergoes a nucleophilic substitution reaction with methylamine to yield the final product.
Cost-Effective Starting Materials: 2-halobutanoic acids are generally inexpensive and readily available.
Scalability: The reactions involved are typically robust and amenable to large-scale production.
Potential for Side Reactions: Over-alkylation of the product to form a tertiary amine is a possible side reaction. An excess of methylamine can mitigate this.
Harsh Reagents: The initial conversion to an acyl chloride often requires reagents like thionyl chloride.
Safety: Methylamine is a flammable and toxic gas.
Route C: Synthesis from 2-Aminobutanoic Acid via Oxazolidinedione Intermediate
This pathway is adapted from a patented method for synthesizing 2-aminobutanamide hydrochloride.[4][5] It involves the protection of the amino and carboxyl groups of 2-aminobutanoic acid as a cyclic intermediate, followed by ring-opening with an amine.
2-Aminobutanoic acid is reacted with an activating agent like bis(trichloromethyl)carbonate (triphosgene) to form 4-ethyl-2,5-oxazolidinedione. This intermediate is then subjected to ring-opening with methylamine to yield the target amide.
Readily Available Starting Material: 2-Aminobutanoic acid is a common and inexpensive amino acid.
High Yields Reported for Analogs: The patented synthesis of the primary amide analog reports high yields.[4]
Hazardous Reagents: Bis(trichloromethyl)carbonate is a toxic and moisture-sensitive reagent.
Multi-step Process: While efficient, it involves an additional protection/activation step compared to Route A.
Quantitative Performance Comparison
The following table summarizes the key comparative aspects of the proposed synthetic routes. Yields and reaction times are estimated based on analogous reactions reported in the literature.
Thionyl chloride is corrosive; Methylamine is toxic and flammable.
Bis(trichloromethyl)carbonate is highly toxic.
Cost Profile
Higher (due to coupling agents)
Low to Moderate
Moderate
Stereocontrol
Generally high
Potential for racemization
Generally high
Detailed Experimental Protocols
The following are proposed, detailed experimental procedures for the three primary synthesis pathways. These protocols are based on established chemical literature for similar transformations and should be adapted and optimized as necessary.
Protocol for Route A: Direct Amidation
Reaction Setup: To a solution of 2-(methylamino)butanoic acid (1.0 eq) in an appropriate solvent (e.g., DMF or DCM), add a coupling agent such as 1-Hydroxybenzotriazole (HOBt) (1.1 eq) and N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) at 0 °C under an inert atmosphere.
Activation: Stir the mixture at 0 °C for 30 minutes to allow for the formation of the activated ester.
Ammonolysis: Bubble ammonia gas through the solution or add a solution of ammonia in an organic solvent (e.g., 2M NH3 in methanol) and allow the reaction to warm to room temperature.
Reaction Monitoring: Stir the reaction mixture for 12-24 hours, monitoring the progress by TLC or LC-MS.
Work-up: Upon completion, filter off the dicyclohexylurea byproduct. Dilute the filtrate with an organic solvent like ethyl acetate and wash sequentially with saturated aqueous NaHCO3 and brine.
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol for Route B: Nucleophilic Substitution
Acid Chloride Formation: In a round-bottom flask, carefully add thionyl chloride (1.2 eq) to 2-bromobutanoic acid (1.0 eq) at 0 °C. Allow the mixture to warm to room temperature and then heat to reflux for 2 hours. Remove excess thionyl chloride under reduced pressure to yield crude 2-bromobutanoyl chloride.
Amide Formation: Dissolve the crude acyl chloride in a suitable solvent (e.g., THF) and add it dropwise to a cooled (0 °C) concentrated solution of aqueous ammonia. Stir vigorously for 1 hour.
Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate to yield crude 2-bromobutanamide.
Methylamine Substitution: Dissolve the crude 2-bromobutanamide in a solvent such as methanol in a sealed pressure tube. Add an excess of methylamine (e.g., 5-10 equivalents, as a solution in THF or water).
Reaction: Seal the tube and heat the reaction mixture to 50-70 °C for 12-24 hours. Monitor the reaction by GC-MS.[6]
Work-up and Purification: After cooling, concentrate the reaction mixture under reduced pressure. Dissolve the residue in an appropriate solvent and purify by column chromatography or distillation.
Protocol for Route C: Oxazolidinedione Intermediate
Intermediate Formation: Suspend 2-aminobutanoic acid (1.0 eq) in an anhydrous solvent like THF. Add bis(trichloromethyl)carbonate (0.4 eq) portion-wise at a controlled temperature (e.g., 40-50 °C).[4][5]
Reaction Monitoring: Monitor the reaction by IR spectroscopy (disappearance of the amino acid C=O stretch, appearance of the anhydride stretches). The reaction is typically complete in 4-6 hours.
Isolation of Intermediate: Cool the reaction mixture and filter to remove any byproducts. Concentrate the filtrate under reduced pressure to yield crude 4-ethyl-2,5-oxazolidinedione.
Ring-Opening with Methylamine: Dissolve the crude intermediate in a solvent such as methanol. Pass ammonia gas through the solution until saturation, then add a solution of methylamine (1.1 eq).[4]
Reaction and Work-up: Stir the mixture at room temperature for 2-4 hours. Acidify the reaction mixture with HCl in an appropriate solvent to precipitate the hydrochloride salt of the product, or proceed with a standard basic workup and extraction.
Purification: Purify the product by recrystallization of its salt or by column chromatography of the free base.
Conclusion and Recommendations
Each of the discussed synthetic routes offers a viable pathway to 2-(Methylamino)butanamide, with distinct advantages and disadvantages.
For rapid, small-scale synthesis and analogue generation , Route A (Direct Amidation) is often preferred due to its directness and mild conditions, despite the higher cost of reagents.
For large-scale, cost-effective production , Route B (Nucleophilic Substitution) is likely the most industrially viable option, provided that safety protocols for handling methylamine and thionyl chloride are strictly followed.
Route C (Oxazolidinedione Intermediate) presents an elegant alternative that may offer high yields, but involves the use of hazardous reagents, requiring specialized handling.
Ultimately, the choice of synthesis will be dictated by the specific needs and constraints of the research or development program. It is strongly recommended that small-scale trials of the most promising routes be conducted to optimize reaction conditions and assess purification requirements.
BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-Methyl-3-(methylamino)butan-2-ol. BenchChem Technical Support.
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BenchChem. (2025). Application Notes and Protocols: 2-Methyl-3-(methylamino)butan-2-ol in the Synthesis of Novel Compounds. BenchChem Technical Support.
BenchChem. (2025). Application Notes and Protocols: 2-Methyl-3-(methylamino)butan-2-ol in Medicinal Chemistry. BenchChem Technical Support.
BenchChem. (2025). Performance comparison of different synthetic routes to (2S)-2-(methylamino)propan-1-ol. BenchChem Technical Support.
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Personal protective equipment for handling 2-(Methylamino)butanamide hydrochloride
Operational Safety & PPE Guide: Handling 2-(Methylamino)butanamide Hydrochloride Introduction & Chemical Profile 2-(Methylamino)butanamide hydrochloride (CAS: 1420659-67-1) is a small-molecule amine hydrochloride salt (M...
Author: BenchChem Technical Support Team. Date: March 2026
Operational Safety & PPE Guide: Handling 2-(Methylamino)butanamide Hydrochloride
Introduction & Chemical Profile
2-(Methylamino)butanamide hydrochloride (CAS: 1420659-67-1) is a small-molecule amine hydrochloride salt (Molecular Weight: 152.62 g/mol ) commonly utilized as a building block or intermediate in pharmaceutical synthesis and drug development[1]. As a solid powder typically stored at room temperature under an inert atmosphere[1], its physical state dictates specific logistical and safety handling procedures. This guide provides drug development professionals and researchers with a self-validating, step-by-step protocol for personal protective equipment (PPE) selection, handling, and disposal.
Risk Assessment & Causality (The "Why")
In laboratory safety, understanding the causality behind PPE selection is as critical as the selection itself. According to guidelines outlined in Prudent Practices in the Laboratory[2][3], chemical hazard assessments must account for the physical and chemical properties of the substance:
Hygroscopicity & Mucous Membrane Irritation: As a hydrochloride salt, 2-(Methylamino)butanamide hydrochloride is highly water-soluble. If aerosolized dust contacts the mucous membranes (eyes, respiratory tract) or sweat on the skin, it readily dissolves, causing localized pH shifts and acute irritation.
Aerosolization Risk: Weighing and transferring dry powders inherently generates micro-dust. Therefore, respiratory protection and strict environmental controls (e.g., handling within a certified chemical fume hood) are non-negotiable to prevent inhalation exposure.
Regulatory Compliance: OSHA standard 29 CFR 1910.132 mandates that employers assess workplace hazards and select appropriate PPE to protect against absorption, inhalation, or physical contact[4][5].
Personal Protective Equipment (PPE) Matrix
The following table summarizes the quantitative and qualitative PPE requirements based on the operational scale.
PPE Category
Analytical Scale (< 1g)
Preparative/Bulk Scale (> 1g)
Causality / Specification
Eye Protection
ANSI Z87.1 Safety Glasses with side shields
Chemical Splash Goggles
Protects against airborne dust and accidental micro-spills.
Hand Protection
Single Nitrile Gloves (Min. 0.11 mm thickness)
Double Nitrile Gloves (Extended cuff)
Nitrile provides an excellent barrier against solid amine salts. Double gloving prevents breakthrough during bulk transfers.
Body Protection
Standard Cotton/Poly Lab Coat
Flame-retardant (FR) Lab Coat & Apron
Prevents particulate accumulation on street clothing.
Respiratory
Not required if handled inside a fume hood
N95/P100 Particulate Respirator
Required if engineering controls (fume hood) are compromised or during bulk powder transfer.
Step-by-Step Operational Workflow
Phase 1: Preparation & PPE Donning
Environmental Verification: Ensure the chemical fume hood has a face velocity of 80–100 feet per minute (fpm). Never handle the dry powder on an open bench.
Inspect PPE: Check nitrile gloves for pinhole leaks and ensure safety glasses are free of scratches.
Donning Sequence: Put on the lab coat, followed by eye protection, and finally gloves. Pull glove cuffs over the lab coat sleeves to eliminate exposed skin at the wrists.
Phase 2: Chemical Handling & Weighing
Static Mitigation: Use an anti-static weighing boat and a grounded stainless steel or conductive plastic spatula. Amine hydrochloride powders can hold static charges, causing them to "jump" and aerosolize.
Transfer: Slowly transfer the 2-(Methylamino)butanamide hydrochloride from the source container to the weighing boat inside the fume hood. Keep the source container closed when not actively dispensing.
Sealing: Once weighed, immediately dissolve the compound in the target solvent or seal the weighing boat in a secondary container before removing it from the hood.
Phase 3: Doffing & Decontamination
Surface Decontamination: Wipe down the balance and fume hood surface with a damp paper towel (using water or a mild alcohol solution) to capture any trace dust.
Doffing Sequence: Remove gloves using the glove-in-glove technique to avoid skin contact with the exterior. Wash hands thoroughly with soap and water immediately after removing gloves.
Spill Response & Disposal Plan
Emergency Spill Protocol:
Isolate: If a spill occurs outside the fume hood, immediately isolate the area.
PPE Upgrade: Don a P100 respirator and chemical splash goggles before responding to a bulk spill.
Containment (No Sweeping): Never dry-sweep the powder, as this aerosolizes the active intermediate. Instead, cover the spill with damp absorbent pads to suppress dust, then carefully scoop the material into a hazardous waste container.
Sanitize: Wash the spill area thoroughly with soap and water.
Disposal Plan:
Solid Waste: Unused 2-(Methylamino)butanamide hydrochloride and contaminated consumables (gloves, weighing boats, damp paper towels) must be placed in a sealed, labeled solid hazardous waste container.
Liquid Waste: If dissolved in organic solvents during the experiment, dispose of the solution in the appropriate halogenated or non-halogenated organic liquid waste carboy. Do not pour down the drain.
Operational Workflow Visualization
Workflow for handling 2-(Methylamino)butanamide HCl and spill response.
References
Occupational Safety and Health Administration (OSHA). "29 CFR 1910.132 - Personal Protective Equipment General Requirements." osha.gov.[Link]
National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." nih.gov.[Link]